molecular formula C8H5BrFNO B602840 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one CAS No. 944805-66-7

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B602840
CAS No.: 944805-66-7
M. Wt: 230.03g/mol
InChI Key: UVQWHJXRXKNXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the class of substituted oxindoles. It features a bromo and a fluoro substituent on its aromatic ring, making it a versatile and valuable intermediate in medicinal chemistry and drug discovery research. The molecular formula of this compound is C8H5BrFNO, and it has a molecular weight of 230.034 . With a calculated density of 1.8±0.1 g/cm³ and a boiling point of 334.4±42.0 °C at 760 mmHg, it presents specific physical characteristics relevant for laboratory handling . The oxindole core is a privileged scaffold in pharmaceutical development. Indole and oxindole derivatives are extensively researched due to their wide spectrum of biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular properties . As such, this compound serves as a key precursor for the synthesis of more complex molecules aimed at exploring new therapeutic avenues. Its structure is particularly suited for constructing compound libraries for high-throughput screening against various biological targets. This product is intended for research applications as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-bromo-6-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQWHJXRXKNXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-66-7
Record name 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one (CAS No: 944805-66-7). Due to the limited availability of experimentally determined data for this specific molecule in public literature, this document outlines standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, based on the well-established biological activities of the broader class of oxindole derivatives, a representative signaling pathway is presented to illustrate a potential mechanism of action for this compound, particularly in the context of kinase inhibition. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related molecules.

Core Physicochemical Data

PropertyValueData Source
Molecular Formula C₈H₅BrFNOCalculated
Molecular Weight 246.03 g/mol Calculated
CAS Number 944805-66-7Chemical Supplier
Appearance Off-white to light brown solidPredicted
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa Not available-
logP Not available-

Experimental Protocols for Physicochemical Characterization

To address the data gaps for this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination [1][2][3][4]

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1][2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a compound's absorption and distribution in biological systems.

Protocol: Shake-Flask Method [5][6][7][8]

  • Solution Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting a molecule's charge state at different pH values, which affects its solubility, permeability, and target binding.

Protocol: Potentiometric Titration [9][10][11][12]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the inflection point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Protocol: Shake-Flask Method [13][14][15][16][17]

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV/MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

The oxindole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed as kinase inhibitors for anticancer therapy.[18][19][20][21] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.[19]

Given its structure, this compound is hypothesized to act as a kinase inhibitor. A generalized signaling pathway that is often targeted by oxindole derivatives is the Receptor Tyrosine Kinase (RTK) pathway, which includes receptors like VEGFR and PDGFR.[19][22]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Protein Proliferation Cell Proliferation, Survival, Angiogenesis pSubstrate->Proliferation Inhibitor 5-bromo-6-fluoro-2,3- dihydro-1H-indol-2-one Inhibitor->RTK Inhibition

Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and inhibition by an oxindole derivative.
Experimental Workflow for Kinase Inhibition Assay

To validate the hypothesis that this compound acts as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase with compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding ATP and substrate Incubation->Reaction_Start Reaction_Incubate Incubate at constant temperature Reaction_Start->Reaction_Incubate Reaction_Stop Stop reaction Reaction_Incubate->Reaction_Stop Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Stop->Detection Analysis Plot activity vs. compound concentration and calculate IC50 Detection->Analysis

Workflow for an in vitro kinase inhibition assay to determine the IC50 value.

Conclusion

While specific experimental data on the physicochemical properties of this compound are currently lacking in the public domain, this guide provides the necessary framework for their determination through established experimental protocols. The structural similarity of this compound to known kinase inhibitors suggests a potential biological role in modulating cell signaling pathways, a hypothesis that can be tested using standard biochemical assays. This document serves as a valuable starting point for researchers interested in the further characterization and development of this and related oxindole derivatives.

References

Technical Guide: Structure Elucidation of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route based on established chemical transformations of related compounds. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) derived from the analysis of structurally analogous molecules. This document is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of novel oxindole-based compounds.

Proposed Synthesis

A likely synthetic pathway to this compound involves a two-step process starting from a suitably substituted aniline. The proposed route is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Isatin Synthesis cluster_1 Step 2: Selective Reduction 4-Bromo-3-fluoroaniline 4-Bromo-3-fluoroaniline Reagents_1 Chloral hydrate, Hydroxylamine hydrochloride, Conc. H₂SO₄ 4-Bromo-3-fluoroaniline->Reagents_1 Sandmeyer-type reaction Isatin 5-bromo-6-fluoroindoline-2,3-dione Reagents_1->Isatin Reagents_2 Hydrazine hydrate or Catalytic Hydrogenation Isatin->Reagents_2 Oxindole This compound Reagents_2->Oxindole

Caption: Proposed two-step synthesis of this compound.

The initial step involves the synthesis of the corresponding isatin, 5-bromo-6-fluoroindoline-2,3-dione, from 4-bromo-3-fluoroaniline. This transformation can be achieved through a Sandmeyer-type isonitrosoacetanilide synthesis. The subsequent and final step is the selective reduction of the 3-keto group of the isatin intermediate to yield the target oxindole. This reduction can be accomplished using various reagents, with hydrazine hydrate or catalytic hydrogenation being common methods.

Experimental Protocols

Synthesis of 5-bromo-6-fluoroindoline-2,3-dione (Isatin Intermediate)

This protocol is adapted from general procedures for the synthesis of substituted isatins.[1]

  • Preparation of Isonitrosoacetanilide: To a stirred solution of 4-bromo-3-fluoroaniline in a suitable solvent (e.g., a mixture of water and concentrated hydrochloric acid), add a solution of chloral hydrate and hydroxylamine hydrochloride. Heat the mixture to facilitate the formation of the isonitrosoacetanilide derivative.

  • Cyclization: Isolate the crude isonitrosoacetanilide and add it portion-wise to pre-heated concentrated sulfuric acid. Maintain the temperature to effect cyclization.

  • Work-up: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude 5-bromo-6-fluoroindoline-2,3-dione. Filter the solid, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Synthesis of this compound (Target Oxindole)

This protocol is based on the selective reduction of isatins to oxindoles.

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-6-fluoroindoline-2,3-dione in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent. For example, add hydrazine hydrate dropwise to the suspension at room temperature. Alternatively, catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) can be employed.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography. Upon completion, if using hydrazine, the product may precipitate and can be isolated by filtration. If catalytic hydrogenation is used, filter off the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 (N-H)~10.5Broad Singlet-
H-4~7.3Doublet~8.0
H-7~7.0Doublet~8.0
H-3~3.5Singlet-

Predicted data is based on known spectra of related oxindoles.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-2)~175
C-7a~142
C-6 (C-F)~158 (d, J ≈ 240 Hz)
C-5 (C-Br)~115
C-3a~128
C-4~125
C-7~110
CH₂ (C-3)~36

Predicted data is based on known spectra of related oxindoles.

Caption: Numbering scheme for NMR assignments of the oxindole core.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200N-H StretchAmide
~1710C=O StretchLactam (Amide)
~1620C=C StretchAromatic Ring
~1470C-H BendCH₂
~1100C-F StretchAryl Fluoride
~600C-Br StretchAryl Bromide

The IR spectrum of oxindoles is characterized by strong absorptions for the N-H and C=O stretching of the amide group.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺231Molecular ion peak with bromine isotope pattern
[M+2]⁺233Isotopic peak for ⁸¹Br
[M-CO]⁺203/205Loss of carbon monoxide

The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units.

Conclusion

References

Spectroscopic data for 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data for 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one: A Technical Overview

Introduction

This document aims to provide a comprehensive technical guide on the spectroscopic data for the compound this compound, which is of significant interest to researchers and professionals in the field of drug development and organic synthesis. However, a thorough search of available scientific literature and databases has revealed a lack of specific, publicly available experimental spectroscopic data (NMR, MS, IR) for this exact molecule.

While data for structurally related compounds, such as 5-bromo-6-fluoro-1H-indole and other substituted oxindoles, are accessible, these are not directly applicable to the target compound due to differences in structure and electronic properties that would significantly alter their spectroscopic profiles. The 2,3-dihydro-1H-indol-2-one (oxindole) core, with its saturated five-membered ring containing a carbonyl group, presents a distinct spectroscopic signature compared to the aromatic indole ring.

Challenges in Data Acquisition

The absence of published data for this compound suggests that the compound may be a novel entity, a synthetic intermediate that has not been fully characterized in the public domain, or that its characterization data exists in proprietary databases.

Theoretical and Predictive Approaches (Hypothetical Data)

In the absence of experimental data, spectroscopic characteristics can be predicted using computational chemistry methods and by analogy to similar known structures. It is crucial to emphasize that the following data are hypothetical and should be used for illustrative purposes only, pending experimental verification.

Hypothetical Nuclear Magnetic Resonance (NMR) Data

  • ¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene protons of the oxindole ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the methylene carbon of the heterocyclic ring.

Hypothetical Mass Spectrometry (MS) Data

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO and subsequent cleavage of the heterocyclic ring.

Hypothetical Infrared (IR) Spectroscopy Data

The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O (amide I) stretching, and C-H stretching of the aromatic and aliphatic portions. The C-Br and C-F stretching vibrations would appear in the fingerprint region.

Experimental Workflow for Spectroscopic Analysis

Should a sample of this compound become available, the following general experimental workflow would be employed for its spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Dissolve in deuterated solvent ms Mass Spectrometry (e.g., ESI, EI) purification->ms Prepare dilute solution ir IR Spectroscopy (e.g., ATR) purification->ir Analyze as solid or film interpretation Structural Elucidation and Data Archiving nmr->interpretation ms->interpretation ir->interpretation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

While a definitive, in-depth technical guide with experimental spectroscopic data for this compound cannot be provided at this time due to the absence of published data, this document outlines the expected spectroscopic features based on theoretical principles and provides a general framework for the experimental procedures that would be necessary for its full characterization. Researchers who synthesize this compound are encouraged to publish their findings to contribute to the collective body of scientific knowledge.

An In-depth Technical Guide to 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one derivatives and their analogs, focusing on their synthesis, potential biological activities, and associated signaling pathways. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on this promising scaffold.

Introduction

The 2-oxindole, or indolin-2-one, core is a fundamental building block in the development of a wide range of biologically active compounds.[1] Its rigid, planar structure provides a versatile template for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Notably, substituted oxindole derivatives have demonstrated significant potential as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2]

The introduction of halogen atoms, particularly bromine and fluorine, at specific positions on the oxindole ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. The 5-bromo substitution often enhances biological activity, while the 6-fluoro substitution can improve metabolic stability and membrane permeability. This guide focuses on the synthesis and biological evaluation of derivatives and analogs of this compound, a scaffold with significant potential for the development of novel kinase inhibitors and other therapeutic agents.

Synthesis of this compound Derivatives

While specific literature detailing the synthesis of this compound is limited, a general synthetic strategy can be proposed based on established methodologies for the synthesis of substituted 2-oxindoles.[3][4][5] A plausible synthetic route would likely involve the cyclization of a suitably substituted N-aryl-α-haloacetamide.

Proposed Synthetic Protocol

A potential synthetic route is outlined below. This protocol is a generalized procedure based on known methods for oxindole synthesis and would require optimization for the specific target compound.

Step 1: Synthesis of 4-bromo-5-fluoro-2-nitroaniline

The synthesis would likely begin with a commercially available substituted aniline, which would undergo nitration followed by bromination, or vice versa, to install the required substituents on the aromatic ring.

Step 2: Reduction of the Nitro Group

The nitro group of 4-bromo-5-fluoro-2-nitroaniline would be reduced to an amine, for example, using a reducing agent like tin(II) chloride or through catalytic hydrogenation. This would yield 4-bromo-5-fluoro-1,2-diaminobenzene.

Step 3: Acylation of the Aniline

The resulting aniline would then be acylated with an α-haloacetyl halide, such as chloroacetyl chloride, to form the corresponding N-(4-bromo-5-fluorophenyl)-2-chloroacetamide.

Step 4: Intramolecular Cyclization

The final step would involve an intramolecular cyclization of the N-(4-bromo-5-fluorophenyl)-2-chloroacetamide to form the this compound core. This cyclization can be promoted by a base or a transition metal catalyst.

Biological Activity and Potential Therapeutic Applications

Derivatives of the 2-oxindole scaffold are well-recognized as potent inhibitors of various protein kinases, playing crucial roles in oncology and other therapeutic areas.[1][6] The specific 5-bromo-6-fluoro substitution pattern is anticipated to confer desirable pharmacological properties.

Kinase Inhibition

Substituted oxindoles have been extensively investigated as inhibitors of several key kinase families, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a clinically validated strategy for blocking tumor angiogenesis.[7]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and differentiation, and their inhibition is relevant in cancer therapy.[7]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[2]

The this compound core represents a promising scaffold for the development of novel inhibitors targeting these and other clinically relevant kinases.

Quantitative Data for Analogous Compounds

Table 1: Kinase Inhibitory Activity of Substituted Oxindole Analogs

Compound ClassTarget KinaseIC50 (nM)Reference
5-Substituted OxindolesBTKVaries[2]
3-Substituted OxindolesAMPKVaries[6]
Pyrrole-substituted OxindolesVEGFR-2, PDGFRβVaries[7]

Table 2: Antiproliferative Activity of 5-Bromoindole Derivatives

Compound TypeCell LineIC50 (µM)Reference
5-Bromoindole-2-carboxylic acid derivativesA549 (Lung Cancer)Varies[8]
5-Bromoindole-2-carboxylic acid derivativesHepG2 (Liver Cancer)Varies[8]
5-Bromoindole-2-carboxylic acid derivativesMCF-7 (Breast Cancer)Varies[8]

Experimental Protocols for Biological Evaluation

General Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of test compounds. Specific conditions will need to be optimized for each kinase of interest.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a suitable microplate, add the assay buffer, diluted test compounds, and the kinase enzyme.

  • Incubate the plate for a predetermined time at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C or 37°C) for a specific duration.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Antiproliferative Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways

Substituted oxindole derivatives are known to modulate several critical signaling pathways implicated in cancer and other diseases. The this compound scaffold is anticipated to interact with similar pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, this process is essential for tumor growth and metastasis. Oxindole-based inhibitors can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-bromo-6-fluoro-2-oxindole Derivative (Analog) Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Oxindole derivatives can act as competitive inhibitors of ATP at the EGFR kinase domain, leading to the suppression of downstream signaling cascades.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS Grb2/Sos EGFR->GRB2_SOS RAS Ras GRB2_SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor 5-bromo-6-fluoro-2-oxindole Derivative (Analog) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling. Inhibition of BTK is a highly effective therapeutic strategy for various B-cell malignancies. Oxindole-based compounds have been designed to target the ATP-binding site of BTK, thereby blocking its downstream signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK Lyn/Syk BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_MAPK NF-κB & MAPK Pathways PLCg2->NFkB_MAPK Proliferation B-Cell Proliferation and Survival NFkB_MAPK->Proliferation Inhibitor 5-bromo-6-fluoro-2-oxindole Derivative (Analog) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway.

Experimental and Logical Workflows

Drug Discovery Workflow for Oxindole-based Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and development of novel kinase inhibitors based on the this compound scaffold.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target_Identification Target Identification and Validation Lead_Generation Lead Generation: Synthesis of Derivatives Target_Identification->Lead_Generation Screening High-Throughput Screening Lead_Generation->Screening Lead_Optimization Lead Optimization (SAR Studies) Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy ADMET ADMET Studies In_Vivo_Efficacy->ADMET Tox Toxicology Studies ADMET->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic incorporation of bromine and fluorine atoms is anticipated to confer advantageous pharmacological properties. This technical guide has provided a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways associated with this class of compounds. The presented data on analogous structures, along with detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound derivatives and their analogs. Further investigation into the synthesis and biological evaluation of derivatives based on this core is warranted to unlock their potential as next-generation therapeutics.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the potential therapeutic applications of the novel compound 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current research on structurally related halogenated indol-2-one derivatives to extrapolate its likely biological activities and therapeutic targets. The indol-2-one scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The introduction of bromo and fluoro substituents at the 5 and 6 positions, respectively, is anticipated to modulate the compound's physicochemical properties and enhance its interaction with various biological targets. This guide will delve into the potential of this compound as an anticancer, antimicrobial, anti-inflammatory, and antidiabetic agent, providing quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of key signaling pathways and workflows.

Potential Anticancer Activity: Targeting Protein Kinases

The indol-2-one core is a prominent feature in many multi-targeted tyrosine kinase inhibitors, most notably Sunitinib, which is a market-approved drug for renal cell carcinoma and gastrointestinal stromal tumors.[1] The therapeutic efficacy of these compounds often stems from their ability to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. A key player in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Derivatives of 5-fluoro-2-oxindole have been designed and synthesized as analogs of Sunitinib, demonstrating significant antitumor activity.[1] Molecular docking studies of these analogs have shown the potential for inhibiting VEGFR-2.[1] The 5-fluoro substitution on the oxindole ring is a common feature in these potent kinase inhibitors. The addition of a bromine atom at the 6-position of this compound could further enhance its binding affinity and inhibitory potential.

Another study on a 1H-indole derivative showed significant in vitro inhibitory activity against VEGFR-2 with an IC50 value of 25 nM, which was more potent than the standard drug sorafenib (35 nM).[2] This highlights the potential of the indole scaffold in targeting VEGFR-2.

Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of Selected Indol-2-one Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Target KinaseIC50 (nM)Reference
Compound 23p 5-bromo-7-azaindolin-2-one derivativeHepG22.357Not Specified-[3]
A5493.012
Skov-32.876
Sunitinib Reference DrugHepG231.594VEGFR-2-[3]
A54949.036
Skov-346.872
Compound 3g 5-fluoro-2-oxindole derivativeT-47D (Breast)Growth Inhibition >70%VEGFR-2 (predicted)-[1]
HOP-92 (Lung)Growth Inhibition >95%
Compound 7 1H-indole derivativeMCF-712.93VEGFR-225[2]
HCT 11611.52
Sorafenib Reference Drug--VEGFR-235[2]
Compound 5l 5-fluoro oxindole derivativeLeukemia (average)3.39FLT336.21[4]
Colon (average)5.97CDK28.17
VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (dimerized, phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activation PI3K PI3K VEGFR2_active->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indol_2_one This compound Indol_2_one->VEGFR2_active Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from established methods for measuring VEGFR-2 kinase activity.[5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

  • Add 20 µL of diluted VEGFR-2 enzyme to all wells except the negative control wells. Add 20 µL of kinase buffer to the negative control wells.

  • Initiate the kinase reaction by adding a master mix of 25 µL containing ATP and the Poly(Glu, Tyr) 4:1 substrate to each well. The final ATP concentration should be close to its Km for VEGFR-2.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the compound concentration.

VEGFR2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of compound - VEGFR-2 enzyme - ATP/Substrate mix Start->Prepare_Reagents Plate_Setup Plate Setup: - Add compound/vehicle - Add enzyme (or buffer for negative control) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Kinase Reaction: - Add ATP/Substrate mix Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal: - Add Kinase-Glo® reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Data Analysis: - Calculate % inhibition - Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for VEGFR-2 Inhibition Assay.

Potential Antimicrobial Activity

Halogenated indoles have demonstrated significant antimicrobial properties.[8][9][10] The presence and position of halogen substituents on the indole ring play a crucial role in their activity. Studies on di-halogenated indoles have shown potent antibacterial and antifungal effects, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to commercially available antibiotics and antifungals.[8][9]

Antibacterial and Antifungal Efficacy

Multi-halogenated indoles have been evaluated for their activity against drug-resistant strains of Staphylococcus aureus and various Candida species.[8][9] For instance, 5-bromo-6-chloroindole was identified as a potent agent against S. aureus with a MIC of 30 µg/mL.[8] Similarly, 5-bromo-4-chloroindole showed strong antifungal activity against several Candida species with MIC values ranging from 10-50 µg/mL.[9] These findings suggest that this compound could possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Halogenated Indoles

CompoundTarget OrganismMIC (µg/mL)Reference
5-bromo-6-chloroindole Staphylococcus aureus30[8]
6-bromo-4-iodoindole Staphylococcus aureus20-30[10]
4-bromo-6-chloroindole Staphylococcus aureus20-30[10]
Gentamicin (Control) Staphylococcus aureus20-50[8]
5-bromo-4-chloroindole Candida species10-50[9]
4,6-dibromoindole Candida species10-50[9]
Miconazole (Control) Candida species10-50[9]
Ketoconazole (Control) Candida species25-400[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Objective: To determine the MIC of this compound against a specific microbial strain.

Materials:

  • This compound (dissolved in DMSO)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the absorbance at 600 nm.

Potential Anti-inflammatory Activity: NF-κB Pathway Inhibition

Indole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing the ability to modulate key inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13] The NF-κB pathway is a critical regulator of the immune response and inflammation, and its dysregulation is implicated in various inflammatory diseases.

NF-κB Signaling Pathway

The activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Indole compounds can interfere with this pathway at multiple levels, including the inhibition of IκBα kinase (IKK) activity, which is responsible for phosphorylating IκBα.[12]

NFkB_Signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS, etc. IKK IKK Complex Stimulus->IKK Activation IkBa_NFkB IκBα-NF-κB (inactive complex) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα NFkB_active NF-κB (active) IkBa_NFkB->NFkB_active Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Indol_2_one This compound Indol_2_one->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB Signaling Pathway and Potential Point of Inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percent inhibition of NF-κB activity by the test compound.

Potential Antidiabetic Activity: α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors.[14] α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the small intestine. Inhibiting this enzyme can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients.

In Vitro α-Glucosidase Inhibitory Activity

Several 5-fluoro-2-oxindole derivatives have shown potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug acarbose.[14] For example, compounds 3d, 3f, and 3i in one study exhibited IC50 values of 49.89 µM, 35.83 µM, and 56.87 µM, respectively, which were about 10-15 times lower than that of acarbose (IC50 = 569.43 µM).[14]

Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives

Compound IDIC50 (µM)Reference
Compound 3d 49.89 ± 1.16[14]
Compound 3f 35.83 ± 0.98[14]
Compound 3i 56.87 ± 0.42[14]
Acarbose (Control) 569.43 ± 43.72[14]
Experimental Protocol: α-Glucosidase Inhibitory Assay

This protocol is based on the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[14][15]

Objective: To determine the IC50 of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Sodium carbonate

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 130 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 10 µL of the test compound solution to the wells of a 96-well plate.

  • Incubate for 10 minutes at 37°C.

  • Add 50 µL of pNPG solution to initiate the reaction.

  • Incubate for another 30 minutes at 37°C.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

Based on the extensive research on structurally similar halogenated indol-2-one derivatives, this compound emerges as a promising scaffold with the potential for multifaceted therapeutic applications. The evidence strongly suggests that this compound is a candidate for development as an anticancer agent, likely through the inhibition of protein kinases such as VEGFR-2. Furthermore, its potential as an antimicrobial, anti-inflammatory, and antidiabetic agent warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate the biological evaluation of this novel compound and explore its full therapeutic potential. Future studies should focus on the direct synthesis and in vitro and in vivo testing of this compound to validate these promising hypotheses.

References

In Silico Modeling of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. This technical guide focuses on the in silico modeling of a specific derivative, 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one, to elucidate its potential molecular interactions and guide further drug discovery efforts. Due to the limited specific research on this exact molecule, this paper presents a comprehensive, hypothetical in silico study based on the known biological activities of structurally related indolin-2-one derivatives.

Background and Rationale

Indole derivatives are known to exhibit a wide range of therapeutic applications.[1][2] Many substituted indolin-2-ones have been investigated as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer angiogenesis and proliferation.[3] Additionally, some derivatives have shown potent anti-inflammatory effects by modulating signaling pathways like the NF-κB pathway.[4] The presence of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and metabolic stability.[5]

This guide proposes a hypothetical in silico study to investigate the interaction of this compound with VEGFR-2, a well-established target for this class of compounds.

In Silico Modeling Workflow

The proposed computational analysis follows a structured workflow designed to predict the binding affinity and mode of interaction of the ligand with the target protein.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (VEGFR-2, PDB: 4ASD) protein_prep->docking analysis Binding Pose and Affinity Analysis docking->analysis md_sim Molecular Dynamics Simulation analysis->md_sim md_analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) md_sim->md_analysis

In Silico Modeling Workflow

Experimental Protocols

Ligand and Protein Preparation

Ligand Preparation:

  • The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • The structure will be energetically minimized using a suitable force field (e.g., MMFF94).

  • Partial charges will be assigned using the Gasteiger-Hückel method.

  • The final structure will be saved in a PDBQT file format for use in docking software.

Protein Preparation:

  • The crystal structure of the target protein, VEGFR-2 kinase domain, will be obtained from the Protein Data Bank (PDB ID: 4ASD).

  • All water molecules and co-crystallized ligands will be removed from the protein structure.

  • Polar hydrogen atoms will be added to the protein, and Kollman charges will be assigned.

  • The protein structure will be prepared for docking by converting it to the PDBQT format.

Molecular Docking

Molecular docking simulations will be performed to predict the preferred binding orientation of the ligand to the protein.

  • Grid Box Generation: A grid box will be defined around the active site of VEGFR-2, encompassing the key amino acid residues known to be involved in inhibitor binding. The grid box dimensions will be set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) will be employed for the docking calculations, as implemented in AutoDock Vina.

  • Docking Parameters: The number of genetic algorithm runs will be set to 100, with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • Analysis: The resulting docking poses will be clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster will be selected for further analysis.

Molecular Dynamics Simulation

To assess the stability of the ligand-protein complex, a molecular dynamics (MD) simulation will be performed.

  • System Setup: The docked complex will be solvated in a cubic box of TIP3P water molecules, and the system will be neutralized by adding counter-ions (Na+ or Cl-).

  • Force Field: The AMBER ff14SB force field will be used for the protein, and the General Amber Force Field (GAFF) will be used for the ligand.

  • Minimization: The system will be subjected to a series of energy minimization steps to remove any steric clashes.

  • Equilibration: The system will be gradually heated to 300 K and then equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles for 1 ns each.

  • Production Run: A production MD run of 100 ns will be performed. Trajectories will be saved every 10 ps for analysis.

  • Analysis: The stability of the complex will be evaluated by calculating the RMSD of the protein backbone and the ligand. The flexibility of the protein residues will be assessed by calculating the root-mean-square fluctuation (RMSF). The binding free energy will be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

Predicted Data and Analysis

The following tables summarize the hypothetical quantitative data that could be obtained from the in silico modeling study.

Table 1: Molecular Docking Results

LigandBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound-8.5Cys919, Asp1046, Glu885, Val8482
Sunitinib (Reference)-9.2Cys919, Asp1046, Glu885, Phe1047, Leu8403

Table 2: Molecular Dynamics Simulation Analysis

ComplexAverage RMSD (Å)Average RMSF (Å) of Binding Site ResiduesPredicted Binding Free Energy (kcal/mol)
VEGFR-2 + this compound1.8 ± 0.31.2 ± 0.2-35.6 ± 4.1
VEGFR-2 + Sunitinib (Reference)1.5 ± 0.21.0 ± 0.1-42.3 ± 3.5

Potential Signaling Pathway Modulation

The inhibition of VEGFR-2 by this compound is predicted to disrupt downstream signaling pathways crucial for angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Akt->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription VEGF VEGF VEGF->VEGFR2 Ligand This compound Ligand->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the interactions of this compound with a plausible biological target, VEGFR-2. The detailed protocols for molecular docking and molecular dynamics simulations provide a robust framework for predicting binding affinity, identifying key interacting residues, and assessing the stability of the ligand-protein complex. The hypothetical data presented suggests that this compound could be a potent inhibitor of VEGFR-2, warranting further experimental validation. The methodologies and analyses described herein can be broadly applied to the study of other novel small molecules, accelerating the early stages of drug discovery.

References

Commercial availability of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one (also known as 5-bromo-6-fluoro-2-oxindole), a halogenated indole derivative of significant interest in medicinal chemistry and drug development. This document covers its commercial availability, physicochemical properties, a plausible synthetic route, and its role in relevant biological pathways.

Commercial Availability

Contrary to initial assessments of limited availability, this compound, identified by CAS number 944805-66-7 , is available from a select number of chemical suppliers. Researchers interested in procuring this compound should contact these vendors directly to obtain specific details on purity, available quantities, and pricing.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Biosynth--INVALID-LINK--Listed as 5-Bromo-6-fluoro-2-oxindole, product code UMB80566.[1]
Amadis Chemical--INVALID-LINK--Listed as 5-bromo-6-fluoro-indolin-2-one.[2]
abcr GmbH--INVALID-LINK--Product code AB486011.
ChemicalBook--INVALID-LINK--Lists the compound and its CAS number.[3]

Physicochemical and Analytical Data

While comprehensive, supplier-specific data sheets require direct inquiry, publicly available information and data for structurally related compounds allow for an estimation of key properties.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationSource/Analogy
CAS Number 944805-66-7[2][3]
Molecular Formula C₈H₅BrFNOCalculated
Molecular Weight 230.04 g/mol Calculated
Appearance Likely an off-white to yellow or brown solidAnalogy to 5-fluoro-2-oxindole[4]
Purity Typically ≥95% or higher for research-grade chemicalsGeneral industry standard
Solubility Expected to be soluble in organic solvents like DMSO and methanolAnalogy to related compounds
Storage Store in a cool, dry place, protected from lightStandard for halogenated organic compounds

Analytical Data: Characterization of this compound would typically involve the following analytical techniques. While specific spectra for this exact compound are not readily available in the public domain, representative methodologies are described.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals corresponding to the aromatic and methylene protons of the oxindole core.

    • ¹³C NMR would provide information on the carbon framework.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA) is a common method for related compounds.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Experimental Protocols: Synthesis

As this compound is not widely stocked, synthesis may be a viable option for researchers. A direct, detailed experimental protocol for this compound is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methods for the synthesis of 5-fluoro-2-oxindole and subsequent bromination of indole derivatives.

Step 1: Synthesis of 5-Fluoro-2-oxindole (Precursor)

The synthesis of the precursor, 5-fluoro-2-oxindole, can be achieved from 4-fluoroaniline. This method involves the formation of an isatin intermediate followed by reduction.

  • Materials: 4-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride, concentrated sulfuric acid, hydrazine hydrate, ethanol, water, dichloromethane.

  • Procedure:

    • Formation of 4-fluoroisonitrosoacetanilide: 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to yield 4-fluoroisonitrosoacetanilide.

    • Cyclization to 5-Fluoroisatin: The resulting anilide is cyclized in the presence of concentrated sulfuric acid to form 5-fluoroisatin.

    • Reduction to 5-Fluoro-2-oxindole: The 5-fluoroisatin is then reduced to 5-fluoro-2-oxindole, for example, using a Wolff-Kishner-Huang Minlon reduction with hydrazine hydrate.[6]

Step 2: Bromination of 5-Fluoro-2-oxindole

The final step involves the electrophilic bromination of the 5-fluoro-2-oxindole intermediate. The bromine will preferentially add to the 5-position of the oxindole ring.

  • Materials: 5-fluoro-2-oxindole, a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), a suitable solvent (e.g., dichloromethane or acetic acid).

  • Procedure:

    • Dissolve 5-fluoro-2-oxindole in a suitable solvent.

    • Slowly add the brominating agent (e.g., 1.1 equivalents of NBS) to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

    • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine was used).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Significance and Signaling Pathways

The this compound core structure is of interest due to the biological activities of related compounds. The fluorinated oxindole scaffold is a key component in various therapeutic agents, including kinase inhibitors used in targeted cancer therapy.[7]

Anticancer Potential: Targeting the EGFR Signaling Pathway

Derivatives of 5-bromoindole have shown promise as anticancer agents, partly through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of this pathway is a key strategy in cancer therapy.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Compound 5-Bromo-6-fluoro- 2,3-dihydro-1H-indol-2-one (Derivative) Compound->Dimerization Inhibits RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-bromoindole derivatives.

Anti-inflammatory and Neuroprotective Effects: The Nrf2-ARE Pathway

The parent compound, 5-fluoro-2-oxindole, has been shown to have effects in models of neuropathic pain and inflammation.[9] A relevant mechanism for the anti-inflammatory and cytoprotective effects of some indole derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Nrf2->Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Compound 5-Fluoro-2-oxindole Compound->Keap1 Modulates Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds Transcription Transcription of Antioxidant Genes (e.g., HO-1) ARE->Transcription

Caption: The Nrf2-ARE signaling pathway for antioxidant response, potentially modulated by 5-fluoro-2-oxindole.

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11][12][13] This suggests a potential therapeutic application in the management of type 2 diabetes. The general workflow for such a study is outlined below.

experimental_workflow Start Start: 5-Fluoro-2-oxindole Synthesis Condensation with Substituted Aldehydes Start->Synthesis Derivatives Synthesis of 5-Fluoro-2-oxindole Derivatives Synthesis->Derivatives Assay α-Glucosidase Inhibition Assay Derivatives->Assay Activity Determination of IC50 Values Assay->Activity Docking Molecular Docking Studies Activity->Docking End Lead Compound Identification Docking->End

Caption: Experimental workflow for the synthesis and evaluation of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors.

Conclusion

This compound is a valuable research chemical with demonstrated commercial availability. Its structural similarity to compounds with known biological activities, particularly in the areas of oncology and inflammatory diseases, makes it a compelling starting point for medicinal chemistry campaigns. This guide provides a foundational understanding of its procurement, synthesis, and potential therapeutic relevance, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Indole Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents. The indole scaffold is a key component in the design of various anticancer drugs due to its ability to interact with multiple biological targets. Halogenated indoles, in particular, have demonstrated enhanced potency and selectivity against a range of cancer cell lines. This document outlines the application of indole derivatives, using Sunitinib and other relevant analogues as primary examples, in cancer research.

Mechanism of Action

Indole derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation, angiogenesis, and survival.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many indole-based compounds, including the well-characterized drug Sunitinib, function as multi-targeted RTK inhibitors.[1][2][] They block the signaling of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.[2][] By inhibiting these receptors, these compounds effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor size.[]

  • Induction of Apoptosis: Several indole derivatives have been shown to induce apoptosis in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, some compounds upregulate the expression of Bax and downregulate Bcl-2, leading to the activation of caspases and programmed cell death.

  • Cell Cycle Arrest: Treatment with certain indole compounds can lead to cell cycle arrest at different phases, such as G1/S or G2/M.[4] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. For instance, some derivatives have been observed to arrest the cell cycle in the G2/M phase in A549 and K562 cell lines.[4]

Anticancer Activity in Various Cell Lines

The anticancer efficacy of indole derivatives has been evaluated in a multitude of cancer cell lines. The inhibitory concentrations (IC50) vary depending on the specific compound and the cell line being tested.

dot

cluster_0 Experimental Workflow cluster_1 Assays cluster_2 Data Analysis A Cancer Cell Culture (e.g., A549, MCF-7, HepG2) B Treatment with Indole Derivative A->B C Incubation (e.g., 24, 48, 72 hours) B->C D MTT Assay (Cell Viability) C->D E Flow Cytometry (Apoptosis - Annexin V/PI) C->E F Flow Cytometry (Cell Cycle Analysis) C->F G Western Blot (Protein Expression) C->G H IC50 Calculation D->H I Quantification of Apoptotic Cells E->I J Cell Cycle Phase Distribution F->J K Protein Level Quantification G->K

Caption: A general experimental workflow for evaluating the anticancer effects of indole derivatives.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole derivatives against different cancer cell lines as reported in the literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-bromo-7-azaindolin-2-one derivative (23p)HepG22.357[5]
A5493.012[5]
Skov-32.987[5]
SunitinibHepG231.594[5]
A54949.036[5]
Skov-333.125[5]
6-monofluorinated indolin-2-one (16l)HuH70.09[6]
Hep3B0.36[6]
Indole-based Bcl-2 Inhibitor (U2)MCF-71.2[7]
Indole-based Bcl-2 Inhibitor (U3)MCF-711.10[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Indole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the indole derivative in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by indole derivatives.

Materials:

  • Cancer cell lines

  • Indole derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol is for analyzing the effect of indole derivatives on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Indole derivative

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with the indole derivative as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

dot

cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Activates Angiogenesis Angiogenesis RTK->Angiogenesis Indole Indole Derivative (e.g., Sunitinib) Indole->RTK Inhibits Proliferation Cell Proliferation Indole->Proliferation Inhibits Indole->Angiogenesis Inhibits Survival Cell Survival Indole->Survival Inhibits Apoptosis Apoptosis Indole->Apoptosis Induces PI3K_Akt->Survival RAS_MAPK->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by indole derivatives.

References

Assay development for tyrosine kinase inhibition by 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Tyrosine Kinase Inhibition Assay Development

Topic: Assay Development for Tyrosine Kinase Inhibition by 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways, regulating key cellular processes such as growth, proliferation, differentiation, and survival.[1] Dysregulation of tyrosine kinase activity has been implicated in the pathophysiology of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The indolin-2-one scaffold is a well-established pharmacophore for the development of potent tyrosine kinase inhibitors.[2] One such prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, which features a similar core structure.[3][4] This document provides detailed application notes and protocols for the development of assays to characterize the inhibitory activity of a novel compound, this compound, against key receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).

These protocols outline both biochemical and cell-based assay formats to provide a comprehensive understanding of the compound's potency and cellular efficacy. Biochemical assays are crucial for determining direct enzyme inhibition and for initial high-throughput screening, while cell-based assays offer a more physiologically relevant context by assessing the compound's effects within a living cell.[5][6]

Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A commonly used method is the luminescence-based kinase assay, which quantifies ATP consumption during the phosphorylation reaction.[7][8]

Principle of the Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and conversely, a higher signal suggests inhibition of the kinase.[7] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[9]

Target Kinases
  • VEGFR-2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels.[7][10]

  • PDGFRβ: Plays a significant role in cell proliferation, differentiation, and migration.[11][12]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from established methods for VEGFR-2 kinase assays.[13][14]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • This compound (Test Inhibitor)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.[8]

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create serial dilutions of the inhibitor in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[13]

  • Master Mix Preparation (per reaction):

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of sterile deionized water[8]

  • Plate Setup:

    • Add 25 µL of the Master Mix to each well of a white 96-well plate.[8]

    • Test Wells: Add 5 µL of the diluted test inhibitor solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[8]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[8]

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[8]

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[8]

  • Luminescence Detection:

    • After incubation, add 50 µL of ADP-Glo™ Reagent (or equivalent) to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30-60 minutes.[9]

    • Read the luminescence using a microplate reader.

Data Presentation: Biochemical Assay Results

The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. The results should be summarized in a table for clear comparison.

Inhibitor Concentration (nM)Luminescence (RLU)% Inhibition
0 (Positive Control)1,500,0000
11,350,00010
10975,00035
50600,00060
100300,00080
500150,00090
100075,00095
Blank50,000100

Data are for illustrative purposes only.

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection reagent_prep Reagent & Inhibitor Dilution Series master_mix Master Mix Preparation reagent_prep->master_mix plate_setup Plate Setup (Master Mix, Inhibitor) master_mix->plate_setup enzyme_add Enzyme Addition plate_setup->enzyme_add incubation Incubation (30°C, 45 min) enzyme_add->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detect_reagent Add Kinase Detection Reagent adp_glo->detect_reagent read_lum Read Luminescence detect_reagent->read_lum

Caption: Workflow for the luminescence-based biochemical kinase assay.

Cell-Based Tyrosine Kinase Inhibition Assays

Cell-based assays are essential for confirming the activity of an inhibitor in a more physiological setting, taking into account factors like cell permeability and competition with intracellular ATP.[5] A common approach is to measure the phosphorylation status of the target kinase or its downstream substrates in response to ligand stimulation and inhibitor treatment.[15]

Principle of the Cell-Based Phosphorylation Assay

This assay quantifies the inhibition of ligand-induced autophosphorylation of a receptor tyrosine kinase within a cellular context. Cells overexpressing the target kinase are stimulated with a specific ligand in the presence of the inhibitor. The level of kinase phosphorylation is then measured, typically using an ELISA-based method.[15]

Experimental Protocol: PDGFRβ Cellular Phosphorylation Assay

This protocol is based on established methods for measuring PDGFRβ phosphorylation.[15]

Materials:

  • Cell line overexpressing PDGFRβ (e.g., NIH3T3)

  • Cell culture medium and supplements

  • PDGF-BB ligand

  • This compound (Test Inhibitor)

  • Lysis buffer

  • Phospho-PDGFRβ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with PDGF-BB at a predetermined concentration (e.g., EC80) for a short period (e.g., 10-15 minutes) at 37°C.[16]

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well to extract cellular proteins.

  • ELISA:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total PDGFRβ.

    • Follow the manufacturer's instructions for the ELISA kit, which typically involves incubation with a detection antibody specific for phosphorylated PDGFRβ, followed by a substrate and stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation: Cell-Based Assay Results

The percentage of inhibition of phosphorylation is calculated relative to the stimulated control (no inhibitor).

Inhibitor Concentration (nM)Absorbance (OD)% Inhibition of Phosphorylation
0 (Unstimulated)0.150100
0 (Stimulated)1.2000
101.05014.3
500.80038.1
1000.55061.9
5000.30085.7
10000.20095.2

Data are for illustrative purposes only.

The cellular IC50 value can be determined by plotting the percent inhibition of phosphorylation against the logarithm of the inhibitor concentration.

VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K VEGFA VEGF-A VEGFA->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK AKT AKT PI3K->AKT transcription Gene Transcription AKT->transcription MAPK->transcription inhibitor 5-bromo-6-fluoro- 2,3-dihydro-1H-indol-2-one inhibitor->VEGFR2 Inhibition cellular_response Angiogenesis, Cell Proliferation, Survival transcription->cellular_response

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

These detailed protocols provide a robust framework for the initial characterization of this compound as a potential tyrosine kinase inhibitor. By employing both biochemical and cell-based assays, researchers can obtain critical data on the compound's potency, selectivity, and cellular efficacy, which are essential for guiding further drug development efforts. The systematic approach outlined here will enable the generation of high-quality, reproducible data for the evaluation of this and other novel kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening with 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal starting point for the development of novel therapeutics, particularly in oncology.[3] Kinase signaling pathways are critical regulators of cellular processes such as proliferation, differentiation, and survival.[2][4] Dysregulation of these pathways is a hallmark of many cancers, making kinases attractive targets for drug discovery.[2][3]

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns using libraries of this compound derivatives to identify novel kinase inhibitors. The protocols are designed to be adaptable for various kinase targets and include representative data and visualizations to guide researchers in their drug discovery efforts.

Data Presentation: Representative HTS Data

The following tables summarize hypothetical but realistic quantitative data from a multi-stage HTS campaign aimed at identifying inhibitors of a target tyrosine kinase (e.g., VEGFR2, FGFR1, or PDGFRβ) from a library of 10,000 this compound derivatives.

Table 1: Primary High-Throughput Screening Results

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Assay FormatADP-Glo™ Kinase Assay
Number of Primary Hits300
Hit Rate3.0%

Table 2: Dose-Response Confirmation of Primary Hits

Compound IDScaffoldIC50 (µM)Hill Slope
BFIO-0013-((pyrrol-2-yl)methylene)1.2-1.1
BFIO-0023-((indol-3-yl)methylene)2.5-0.9
BFIO-0033-((furan-2-yl)methylene)5.8-1.0
BFIO-0043-(arylamino)0.9-1.2
BFIO-0053-(heterocyclyl)3.1-0.8

Table 3: Selectivity Profiling of Confirmed Hits against a Panel of Kinases

Compound IDTarget Kinase IC50 (µM)Kinase A IC50 (µM)Kinase B IC50 (µM)Kinase C IC50 (µM)
BFIO-0011.2> 5015.3> 50
BFIO-0040.925.68.9> 50

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for Primary High-Throughput Screening

This protocol describes a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6][7]

Materials:

  • This compound compound library (10 mM in DMSO)

  • Target Kinase (e.g., VEGFR2)

  • Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dispensing Dispense 50 nL of library compounds (10 µM final concentration) Add_Kinase Add 2.5 µL of Kinase/Substrate solution to each well Compound_Dispensing->Add_Kinase Reagent_Prep Prepare Kinase/Substrate and ATP solutions Reagent_Prep->Add_Kinase Incubate_1 Incubate for 15 min at RT Add_Kinase->Incubate_1 Add_ATP Add 2.5 µL of ATP solution to initiate reaction Incubate_1->Add_ATP Incubate_2 Incubate for 60 min at RT Add_ATP->Incubate_2 Add_ADPGlo Add 5 µL of ADP-Glo™ Reagent Incubate_2->Add_ADPGlo Incubate_3 Incubate for 40 min at RT Add_ADPGlo->Incubate_3 Add_Detection Add 10 µL of Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate for 30 min at RT Add_Detection->Incubate_4 Read_Plate Measure luminescence Incubate_4->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Identify_Hits Identify primary hits Calculate_Inhibition->Identify_Hits

HTS workflow for the ADP-Glo™ kinase assay.

Procedure:

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. Also include positive (e.g., a known inhibitor) and negative (DMSO) controls.

  • Prepare the kinase/substrate solution and add 2.5 µL to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[6]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits.

Protocol 2: Fluorescence Polarization Assay for Hit Confirmation and Orthogonal Screening

This protocol describes a competitive binding assay to confirm the activity of primary hits and rule out false positives from the primary screen.[9][10]

Materials:

  • Confirmed hits from the primary screen

  • Target Kinase

  • Fluorescently labeled tracer (a ligand with known affinity for the kinase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well assay plates

Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dispensing Dispense serial dilutions of hit compounds Add_Kinase_Tracer Add 10 µL of Kinase/Tracer solution to each well Compound_Dispensing->Add_Kinase_Tracer Reagent_Prep Prepare Kinase/Tracer solution Reagent_Prep->Add_Kinase_Tracer Incubate Incubate for 60 min at RT (protected from light) Add_Kinase_Tracer->Incubate Read_Plate Measure fluorescence polarization Incubate->Read_Plate Generate_Curves Generate dose-response curves Read_Plate->Generate_Curves Calculate_IC50 Calculate IC50 values Generate_Curves->Calculate_IC50

Workflow for the Fluorescence Polarization assay.

Procedure:

  • Perform a serial dilution of the confirmed hit compounds in DMSO.

  • Dispense 100 nL of the diluted compounds into the wells of a 384-well plate.

  • Prepare a solution containing the target kinase and the fluorescently labeled tracer in the assay buffer.

  • Add 10 µL of the kinase/tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling Pathways

Libraries of this compound derivatives are designed to target various protein kinases involved in oncogenic signaling pathways. The diagram below illustrates a simplified representation of common pathways targeted by these inhibitors.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation CDK2 CDK2 ERK->CDK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FLT3 FLT3 STAT STAT FLT3->STAT STAT->Proliferation Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Inhibitor 5-bromo-6-fluoro- 2,3-dihydro-1H-indol-2-one Derivative Inhibitor->RTK Inhibitor->FLT3 Inhibitor->CDK2

Targeted kinase signaling pathways.

Compounds based on the this compound scaffold have been shown to inhibit key kinases in these pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinase 2 (CDK2).[1] Inhibition of these kinases can lead to the suppression of tumor growth, angiogenesis, and metastasis.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The high-throughput screening protocols and representative data presented in these application notes provide a robust framework for identifying and characterizing potent and selective drug candidates from libraries of these compounds. The adaptability of the described assays allows for their application to a wide range of kinase targets, facilitating the development of new therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols: 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one as a Chemical Probe for VEGFR2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Product Information
Property Value
Product Name 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one
Structure Chemical Structure
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.03 g/mol
Purity ≥98% (by HPLC)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol
Storage Store at -20°C, protect from light and moisture.
Background

This compound belongs to the oxindole class of compounds, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2] The oxindole core is a key feature of several approved multi-kinase inhibitors used in oncology.[1] Kinases are enzymes that regulate numerous cellular processes, including proliferation, differentiation, and angiogenesis, and their deregulation is a hallmark of cancer.[1]

This compound is designed as a potential inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways. Due to the prevalence of the oxindole motif in kinase inhibitors, this compound is presented here as a chemical probe for investigating the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The fluorine and bromine substitutions on the oxindole ring can enhance binding affinity and modulate the physicochemical properties of the molecule.[3]

Applications
  • In vitro kinase assays: Inhibition of VEGFR2 kinase activity.

  • Cell-based assays: Inhibition of VEGF-induced cell proliferation, migration, and signaling in endothelial cells (e.g., HUVECs).

  • Western Blotting: Analysis of the phosphorylation status of VEGFR2 and its downstream signaling proteins (e.g., ERK, Akt).

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target Kinase IC₅₀ (nM) *
VEGFR2 85
PDGFRβ150
c-Kit320
FLT3450
CDK2>1000

*Data are representative and may vary between experimental setups.

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of the compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the compound in DMSO. Further dilute in kinase buffer to the desired final concentrations (typically from 10 µM to 0.1 nM).

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the VEGFR2 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR2.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular VEGFR2 Autophosphorylation Assay

This protocol measures the compound's ability to inhibit VEGF-induced autophosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Starvation medium (e.g., EBM-2 with 0.5% FBS)

  • Recombinant human VEGF-A

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in starvation medium for 12-16 hours.

  • Pre-treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Perform SDS-PAGE and Western blot analysis using antibodies against p-VEGFR2 and total VEGFR2.

  • Develop the blot using ECL reagent and image the chemiluminescence.

  • Quantify band intensities and normalize the p-VEGFR2 signal to the total VEGFR2 signal.

Visualizations

VEGFR2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 VEGF VEGF-A VEGF->VEGFR2 Binds Probe 5-bromo-6-fluoro-2,3- dihydro-1H-indol-2-one Probe->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Migration Migration ERK->Migration

Caption: Inhibition of the VEGFR2 signaling pathway by the chemical probe.

Experimental Workflow: Cellular Autophosphorylation Assay

Workflow A 1. Seed HUVECs in 6-well plates B 2. Starve cells (0.5% FBS, 16h) A->B C 3. Pre-treat with Probe or DMSO (2h) B->C D 4. Stimulate with VEGF-A (10 min) C->D E 5. Lyse cells & collect protein D->E F 6. Western Blot for p-VEGFR2 / Total VEGFR2 E->F G 7. Image and Quantify F->G

Caption: Workflow for assessing VEGFR2 inhibition in a cellular context.

References

Application Notes and Protocols for In Vivo Studies of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is a small molecule belonging to the indolinone class of compounds. This structural motif is the cornerstone of numerous clinically approved kinase inhibitors, such as Sunitinib (SU11248), which targets multiple receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] These kinases are critical mediators of angiogenesis, tumor growth, and metastasis. Therefore, this compound is hypothesized to function as a kinase inhibitor with potential applications in oncology.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound using animal models. The protocols outlined below are designed to assess the compound's pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, anti-tumor efficacy, and safety profile.

Predicted Mechanism of Action and Key Signaling Pathways

Given its structural similarity to known multi-kinase inhibitors, this compound is predicted to be an ATP-competitive inhibitor of RTKs. The primary signaling pathways anticipated to be modulated by this compound include the VEGFR and PDGFR signaling cascades, which are crucial for tumor angiogenesis and proliferation.

  • VEGFR Signaling: By inhibiting VEGFR-2, the compound is expected to block the downstream signaling cascade involving PLCγ, PKC, and the MAPK/ERK pathway, ultimately leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.

  • PDGFR Signaling: Inhibition of PDGFRβ is predicted to disrupt the PI3K/Akt and RAS/MAPK pathways, which are vital for the proliferation and survival of pericytes and certain tumor cells.

The following diagram illustrates the potential points of intervention for this compound in these key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Angiogenesis) Akt->Proliferation Promotes Survival RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->VEGFR Inhibits Compound->PDGFR Inhibits

Caption: Predicted signaling pathways modulated by the compound.

Animal Models

Rodent models are widely used for the preclinical assessment of kinase inhibitors.[2] For oncology studies, immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts are the standard. The choice of the tumor cell line should be based on the expression of the target kinases (e.g., VEGFR, PDGFR).

Recommended Models:

  • Human Tumor Xenograft Models: Subcutaneous implantation of human cancer cell lines (e.g., A431, U87MG, HT-29) in immunodeficient mice.

  • Orthotopic Models: Implantation of tumor cells into the organ of origin to better recapitulate the tumor microenvironment.

  • Patient-Derived Xenograft (PDX) Models: Implantation of tumor fragments from human patients to better predict clinical response.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol details a typical efficacy study to evaluate the anti-tumor activity of this compound.

1. Animal Handling and Acclimatization:

  • Obtain 6-8 week old female athymic nude mice.

  • Acclimatize animals for at least one week before the start of the experiment.

  • House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

2. Tumor Cell Culture and Implantation:

  • Culture a suitable human cancer cell line (e.g., A431) in the recommended medium.

  • Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS.

  • Inject 5 x 106 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Assignment:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (length x width2) / 2.

  • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Compound Formulation and Administration:

  • Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administer the compound orally (p.o.) or via intraperitoneal (i.p.) injection daily at predetermined dose levels (e.g., 10, 30, and 100 mg/kg).

  • The control group should receive the vehicle only.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight every 2-3 days.

  • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • The primary endpoint is typically tumor growth inhibition (TGI). The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3).

  • At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

The following diagram outlines the experimental workflow for the in vivo efficacy study.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Animal Acclimatization (Nude Mice) B Tumor Cell Implantation (e.g., A431 cells) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (n=8-10 per group) C->D E Daily Dosing: - Vehicle Control - Compound (10, 30, 100 mg/kg) D->E F Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs E->F G Study Termination F->G H Data Collection: - Final Tumor Volume & Weight - Tissue Harvesting G->H I Data Analysis: - TGI Calculation - Statistical Analysis H->I

Caption: Experimental workflow for an in vivo efficacy study.
Protocol 2: Pharmacokinetic (PK) Study

This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

1. Animal and Dosing:

  • Use healthy, non-tumor-bearing mice or rats.

  • Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to different groups of animals.

2. Sample Collection:

  • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, to quantify the concentration of the compound in plasma.

4. PK Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables. Below are examples of how to present efficacy and pharmacokinetic data.

Table 1: Anti-Tumor Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 150-+5.2 ± 1.5
Compound101200 ± 12035.1+3.1 ± 2.0
Compound30750 ± 9559.5-1.5 ± 1.8
Compound100350 ± 6081.1-4.8 ± 2.5

Table 2: Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.252.0
AUC0-t (ng*h/mL)32004500
T1/2 (h)4.55.2
Bioavailability (%)-70.3

Disclaimer: The protocols, signaling pathways, and data presented in these application notes are illustrative and based on the analysis of similar compounds and standard preclinical practices. Specific experimental details, such as animal models, cell lines, dosing regimens, and analytical methods, must be optimized for this compound through rigorous validation.

References

Application Notes and Protocols for the Quantification of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is an indole derivative of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are based on established analytical techniques for structurally similar compounds and provide a robust starting point for method development and validation.[1][2][3][4]

It is important to note that while these protocols are detailed, they should be considered as a template. Full method validation in accordance with regulatory guidelines (e.g., FDA or EMA) is required before application to clinical or preclinical studies.[5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in plasma samples where high sensitivity is not the primary requirement.[1]

1.1. Principle

The method involves the extraction of the analyte from the plasma matrix, followed by chromatographic separation on a reverse-phase HPLC column and detection by UV absorbance.[2][6]

1.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the biological matrix)

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA) or Phosphoric acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

1.3. Experimental Protocol

1.3.1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: To 200 µL of plasma sample, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the HPLC system.

1.3.2. HPLC-UV Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL
Run Time 10 minutes

1.4. Data Presentation

The following table summarizes the expected quantitative performance of the HPLC-UV method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Performance
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

1.5. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma Sample add_is Add Internal Standard start->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc uv UV Detection hplc->uv data Data Acquisition & Processing uv->data

Caption: HPLC-UV analysis workflow.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for applications requiring low detection limits, such as in pharmacokinetic studies with low dosage.[5][7]

2.1. Principle

The analyte and its stable isotope-labeled internal standard are extracted from the biological matrix and separated by reverse-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[7]

2.2. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D4-5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one)

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid (FA)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2.3. Experimental Protocol

2.3.1. Sample Preparation (Protein Precipitation)

  • Precipitation: To 100 µL of plasma sample, add 20 µL of internal standard solution. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2.3.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → Product ion 1, Product ion 2Internal Standard: [M+H]+ → Product ion
Collision Energy To be optimized for the specific analyte and instrument
Dwell Time 100 ms

2.4. Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Performance
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±10%
Matrix Effect To be evaluated and minimized

2.5. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation add_is->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: LC-MS/MS analysis workflow.

References

Application of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous biologically active compounds. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, the 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one core is a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The presence of both bromine and fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune the electronic properties of the molecule.

This document provides a detailed overview of the potential applications of this compound in drug discovery, including synthetic protocols for its derivatives and methodologies for evaluating their biological activity. While specific data for the exact this compound scaffold is limited in publicly available literature, this document leverages data from closely related 5-bromo-indol-2-one and 5-fluoro-indol-2-one analogs to provide representative protocols and potential applications.

Potential Therapeutic Applications

Derivatives of the this compound scaffold are anticipated to be potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies in oncology and other diseases. The indoleamine 2,3-dioxygenase (IDO-1) is another potential target, with inhibitors playing a role in cancer immunotherapy.

Kinase Inhibition in Oncology

The 2-oxindole core is a well-established pharmacophore for kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted oxindole moiety. The brominated and fluorinated scaffold of this compound can be elaborated to target key kinases involved in cancer progression, such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs can block tumor angiogenesis, a critical process for tumor growth and metastasis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Aberrant PDGFR signaling is implicated in various cancers, promoting cell proliferation and survival.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in several cancers, and its inhibition can halt tumor cell growth.[1]

Quantitative Data on Analogous Compounds

Due to the limited availability of specific data for this compound, the following tables summarize the biological activities of structurally related 5-fluoro-2-oxindole and 5-bromo-indole derivatives to illustrate the potential of this chemical class.

Table 1: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives [2][3]

Compound IDModification on 2-Oxindole CoreIC50 (µM) vs. α-Glucosidase
3d (Z)-3-(4-Bromobenzylidene)49.89 ± 1.16
3f (Z)-3-(3-Bromobenzylidene)35.83 ± 0.98
3i (Z)-3-(2-Bromobenzylidene)56.87 ± 0.42
Acarbose Reference Standard569.43 ± 43.72

Table 2: Anticancer Activity of a 5-Bromoindole Derivative [1]

Compound IDTarget Cell LineIC50 (µM)
5-bromo-N-(4-((4-(dimethylamino)but-2-enoyl)amino)phenyl)-1H-indole-2-carboxamide MCF-7 (Breast Cancer)25.4

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the evaluation of the biological activity of this compound derivatives.

Protocol 1: Synthesis of (Z)-3-((4-bromophenyl)methylene)-5-fluoroindolin-2-one (A 5-fluoro-2-oxindole derivative)[2]

This protocol describes the synthesis of a 5-fluoro-2-oxindole derivative, which can be adapted for the 5-bromo-6-fluoro analog.

Materials:

  • 5-fluoro-2-oxindole

  • 4-bromobenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add 4-bromobenzaldehyde (1.5 mmol).

  • Add a solution of KOH (6.0 mmol) in ethanol to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)[1]

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Kinase enzyme (e.g., VEGFR, PDGFR, EGFR)

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate peptide.

  • Initiate the kinase reaction by adding a solution of the kinase enzyme and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization start This compound reaction Chemical Modification (e.g., Aldol Condensation) start->reaction product Derivative Library reaction->product assay In Vitro Kinase Assay product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Improvement

Caption: Experimental workflow for drug discovery using the target scaffold.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Regulates Inhibitor This compound Derivative Inhibitor->RTK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one. The guidance provided is based on established principles of indole chemistry and published data for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce substituted 2-oxindoles like this compound?

Q2: My final product has a persistent color (e.g., yellow, brown). What are the likely causes and how can I obtain a colorless product?

A2: Colored impurities in indole synthesis are common and often arise from oxidation or polymerization of the electron-rich indole ring. Incomplete reactions or side reactions can also lead to colored byproducts. To obtain a pure, colorless product, several purification techniques can be employed, including recrystallization, column chromatography, and in some cases, steam distillation for related indole compounds.[1][2]

Q3: What are the most effective methods for purifying crude this compound?

A3: The primary methods for purifying substituted indoles and oxindoles are recrystallization and column chromatography.[2] For compounds that are difficult to purify by simple recrystallization due to persistent colored impurities, steam distillation has been shown to be effective for structurally similar 5-bromoindoles.[1] The choice of solvent for recrystallization is critical and may require experimentation with mixed solvent systems (e.g., ethanol/water).[2][3] For column chromatography, silica gel is a common stationary phase, with elution using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate).

Q4: I am observing low yields in my reaction. What are the key parameters to optimize for improving the yield?

A4: Low yields can result from several factors, including suboptimal reaction conditions, reagent quality, and side reactions. Key parameters to investigate for optimization include:

  • Reaction Temperature: Temperature can significantly influence reaction rates and the formation of byproducts.

  • Solvent: The polarity of the solvent can affect the solubility of reactants and the reaction pathway.

  • Catalyst: If a catalyst is used, its type, loading, and activity are crucial.

  • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields of the desired product.

  • pH: For reactions involving acidic or basic steps, maintaining the optimal pH is essential.

Troubleshooting Guides

Issue 1: Low Overall Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Extend the reaction time if starting material is still present.- Ensure reagents are of high purity and are added in the correct stoichiometric ratios.
Side Product Formation - Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) to identify major byproducts.- Adjust the reaction temperature. Lowering the temperature may reduce the rate of side reactions.- Investigate alternative synthetic routes or protective group strategies to minimize side reactions.
Product Degradation - Substituted indoles can be sensitive to strong acids, bases, or oxidizing conditions. Consider milder reaction conditions.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is susceptible to oxidation.
Inefficient Purification - Optimize the recrystallization solvent system to maximize product recovery.- If using column chromatography, ensure proper loading and an optimized elution gradient to prevent product loss.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Persistent Colored Impurities - Attempt recrystallization from a different solvent system. A mixed solvent system (e.g., ethanol/water) can be effective.[2][3]- Use activated charcoal during recrystallization to adsorb colored impurities, though this may also adsorb some product.- For persistent issues, consider column chromatography.[2]
Co-elution of Impurities in Column Chromatography - Modify the mobile phase composition. A shallower gradient or an isocratic elution might improve separation.- Try a different stationary phase (e.g., alumina instead of silica gel).- Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.
Product Oiling Out During Recrystallization - Ensure the solution is not supersaturated before cooling. Add a small amount of additional hot solvent.- Initiate crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Cool the solution more slowly to promote crystal growth over oiling.

Experimental Protocols (Adapted from Related Syntheses)

Disclaimer: The following protocols are for the synthesis of structurally related compounds and should be adapted and optimized for the synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-1H-indole-2,3-dione (A Potential Precursor)

This two-step synthesis starts from 4-bromoaniline.[3]

Step 1: Synthesis of N-(4-bromo-phenyl)-2-hydroxyimino-acetamide

  • In a suitable reaction vessel, dissolve 4-bromoaniline in a mixture of water and concentrated hydrochloric acid.

  • Add hydroxylamine hydrochloride to the solution with stirring.

  • Heat the reaction mixture to 100°C for a short period (e.g., 1 minute).

  • Rapidly cool the solution to room temperature to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the product.

    • Reported Yield: ~80%[3]

Step 2: Cyclization to 5-Bromo-1H-indole-2,3-dione

  • Preheat concentrated sulfuric acid to 50°C.

  • Slowly add the N-(4-bromo-phenyl)-2-hydroxyimino-acetamide from the previous step in batches, maintaining the temperature between 65-75°C.

  • After the addition is complete, heat the mixture to 80°C for 15 minutes.

  • Cool the reaction to room temperature and pour it into crushed ice with vigorous stirring.

  • Filter the resulting precipitate and wash with cold water to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture and dry to obtain the final product.

    • Reported Yield: ~73%[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related Spirooxindole Synthesis

The following data illustrates the impact of solvent on the yield of a related spirooxindole derivative synthesis, highlighting the importance of solvent selection.

EntrySolventTime (h)Yield (%)
1Ethanol388
2Methanol295
3Acetonitrile482
4Tetrahydrofuran575
5Toluene660

Data adapted from a study on the synthesis of spirooxindole pyrrolidine derivatives.[4]

Visualizations

SynthesisWorkflow Start Starting Materials (e.g., Substituted Aniline) Step1 Step 1: Amidation/Condensation Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Crude Crude Product (this compound) Step2->Crude Purification Purification (Recrystallization / Chromatography) Crude->Purification Final Pure Product Purification->Final

Caption: General synthetic workflow for substituted 2-oxindoles.

TroubleshootingFlow Start Low Yield Observed? CheckReaction Monitor Reaction Progress (TLC/LC-MS) Start->CheckReaction Yes End Yield Improved Start->End No Incomplete Incomplete Reaction? CheckReaction->Incomplete ExtendT Extend Reaction Time / Check Reagents Incomplete->ExtendT Yes SideProducts Analyze for Side Products (LC-MS/NMR) Incomplete->SideProducts No ExtendT->End OptimizeCond Optimize Conditions (Temp, Solvent) SideProducts->OptimizeCond PurificationLoss Check Purification Recovery OptimizeCond->PurificationLoss OptimizePur Optimize Recrystallization / Chromatography PurificationLoss->OptimizePur OptimizePur->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

Overcoming solubility issues of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor dissolution of the compound in my aqueous buffer. What are the initial steps I should take?

A2: For initial troubleshooting, it is recommended to assess the compound's solubility in a small range of pharmaceutically acceptable solvents. This can help in the selection of an appropriate solvent system for your experiments. Additionally, gentle heating and agitation can facilitate dissolution. However, be cautious about potential compound degradation at elevated temperatures.

Q3: Are there any recommended strategies to enhance the aqueous solubility of this compound for in vitro assays?

A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modification strategies.[2][3][4] Common approaches include the use of co-solvents, pH adjustment, and the formation of solid dispersions or inclusion complexes.[3][5][6][7]

Q4: Can particle size reduction improve the solubility of this compound?

A4: Particle size reduction, through techniques like micronization or nanosuspension, increases the surface area of the compound, which can lead to an improved dissolution rate.[6][8][9] This is a physical modification approach that can be particularly effective for compounds where the dissolution rate is the limiting factor for bioavailability.[6]

Q5: How does pH adjustment affect the solubility of this compound?

A5: The structure of this compound contains a lactam ring and an amine, suggesting it may have ionizable groups. The solubility of ionizable compounds is often pH-dependent.[4] For a compound with a basic functional group, solubility may increase in acidic conditions, while an acidic functional group may lead to increased solubility in basic conditions. Determining the pKa of the compound is crucial for effectively utilizing pH modification.[10]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: The compound precipitates out of the aqueous buffer during the experiment.

Possible Causes & Solutions:

CauseRecommended Solution
Low Aqueous Solubility Increase the concentration of a co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of the co-solvent's potential effects on your experimental system.
pH of the Medium Adjust the pH of the buffer to a range where the compound is more soluble. This requires knowledge of the compound's pKa.
Buffer Composition Certain buffer components can interact with the compound and reduce its solubility. Try alternative buffer systems.
Temperature Effects A decrease in temperature during the experiment can lead to precipitation. Ensure a constant and appropriate temperature is maintained.
Issue 2: Inconsistent Results in Biological Assays

Problem: High variability is observed in the results of biological assays.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution before further dilution. Sonication can aid in dissolving the compound.
Precipitation Upon Dilution The compound may be precipitating when the stock solution is diluted into the aqueous assay medium. Reduce the final concentration of the compound or use a formulation strategy like complexation with cyclodextrins to improve solubility.[4][11]
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion labware or including a small amount of a non-ionic surfactant (e.g., Tween® 80) in the buffer can mitigate this issue.

Experimental Protocols

Protocol 1: Solubility Determination Using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO)

  • Vials with screw caps

  • Shaker incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol describes the preparation of a concentrated stock solution using a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of the compound into a clean, dry vial.

  • Add a small volume of DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Continue adding DMSO incrementally, with vortexing and sonication, until the compound is completely dissolved.

  • Store the stock solution at an appropriate temperature, protected from light.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Poor Solubility Observed check_initial Initial Checks: - Visual Inspection - pH Measurement start->check_initial physical_mod Physical Modification check_initial->physical_mod chemical_mod Chemical Modification check_initial->chemical_mod formulation Formulation Strategy check_initial->formulation particle_size Particle Size Reduction (Micronization, Nanosuspension) physical_mod->particle_size solid_dispersion Solid Dispersion physical_mod->solid_dispersion ph_adjust pH Adjustment chemical_mod->ph_adjust cosolvents Use of Co-solvents formulation->cosolvents complexation Complexation (e.g., Cyclodextrins) formulation->complexation surfactants Use of Surfactants formulation->surfactants success Solubility Improved particle_size->success solid_dispersion->success ph_adjust->success cosolvents->success complexation->success surfactants->success fail Further Optimization Needed success->fail If still problematic

Caption: Troubleshooting workflow for addressing solubility issues.

Signaling_Pathway_Placeholder Illustrative Signaling Pathway compound This compound target Target Protein compound->target Inhibition downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 response Cellular Response downstream1->response downstream2->response

Caption: Example of a signaling pathway involving the compound.

References

Technical Support Center: Optimizing Oxindole Core Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the oxindole core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My C3-alkylation of an N-unprotected oxindole is resulting in a low yield. What are the common causes and solutions?

A: Low yields in C3-alkylation of N-unprotected oxindoles can stem from several factors:

  • Competitive N-alkylation: The nitrogen at the 1-position can also be alkylated, leading to a mixture of products and reducing the yield of the desired C3-alkylated product.

  • Dialkylation at C3: The initial C3-monoalkylated product can undergo a second alkylation, especially if a strong base and excess alkylating agent are used.[1][2]

  • Poor enolate formation: Incomplete deprotonation at the C3 position will result in unreacted starting material.

  • Decomposition of starting material or product: The reaction conditions might be too harsh, leading to degradation.[3]

Troubleshooting Strategies:

  • Protecting Groups: Consider protecting the N1 position with a suitable group (e.g., Boc, Ts) to prevent N-alkylation.[4]

  • Choice of Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often used. The solvent can also influence the N- vs. C-alkylation ratio.[5]

  • Stoichiometry: Carefully control the stoichiometry of the base and the alkylating agent to minimize dialkylation.[1]

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce side reactions.[3]

Q2: I am observing poor regioselectivity between C2 and C3 functionalization. How can I control this?

A: Achieving regioselectivity between the C2 and C3 positions of the oxindole core is a common challenge. The outcome is often influenced by the reaction type and the catalyst system employed.

  • C3-Functionalization: This is the more common functionalization site due to the acidity of the C3-protons, facilitating enolate formation.[6] Reactions like alkylations and aldol condensations typically occur at this position.

  • C2-Functionalization: Direct C2 functionalization is less common but can be achieved. For instance, visible-light-induced Paternò-Büchi reactions with oxindole-derived silyl enol ethers can lead to simultaneous functionalization at C2 and C3.[7] Certain palladium-catalyzed reactions can also be directed to the C2 position.[8][9][10]

  • Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of ligand can be crucial in directing the regioselectivity. For example, in palladium-catalyzed oxidative Heck reactions of indoles (a related heterocycle), ligand development has enabled a switch between C2 and C3 selectivity.[8][9][10]

Q3: My spirooxindole synthesis is not working efficiently. What are the key parameters to optimize?

A: Spirooxindole synthesis often involves multi-component reactions, and their efficiency can be sensitive to several parameters.[11][12][13][14][15]

  • Catalyst: The choice of catalyst is critical. Both Lewis acids (e.g., SnCl₄) and Brønsted acids can be effective.[12] In some cases, metal-free or green catalysts can be employed.[11]

  • Solvent: The solvent can significantly impact the reaction rate and yield.[13]

  • Reaction Temperature: Optimization of the reaction temperature is often necessary. Microwave irradiation can sometimes accelerate the reaction.[12]

  • Stoichiometry of Reactants: In multi-component reactions, the molar ratio of the starting materials (e.g., isatin, an activated methylene compound, and another component) should be carefully optimized.[13]

Troubleshooting Guides

Guide 1: Low Yield in C3-Arylation of Oxindoles

This guide provides a systematic approach to troubleshooting low yields in the C3-arylation of oxindoles.

Low_Yield_C3_Arylation start Low Yield in C3-Arylation check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst optimize_base Optimize Base and Solvent check_sm->optimize_base Impurities Present? optimize_temp Vary Temperature and Time check_conditions->optimize_temp Suboptimal Conditions? optimize_ligand Screen Different Ligands check_catalyst->optimize_ligand Inefficient Catalyst? success Improved Yield optimize_base->success optimize_temp->success optimize_ligand->success C3_Alkylation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Combine indole/oxindole, alkylating agent, and solvent. add_catalyst Add B(C₆F₅)₃ catalyst. prep_reagents->add_catalyst heat_stir Heat and stir the mixture under an inert atmosphere. add_catalyst->heat_stir quench Quench the reaction. heat_stir->quench extract Extract with organic solvent. quench->extract purify Purify by column chromatography. extract->purify

References

Troubleshooting inconsistent results in biological assays with 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one in biological assays.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect Observed

Question: I am not observing the expected inhibitory effect of this compound in my assay, or the results are highly variable between experiments. What are the possible causes and solutions?

Answer: Inconsistent or absent inhibitory effects can stem from several factors related to compound handling, assay conditions, and cell system variability. Below are common causes and troubleshooting recommendations.

  • Compound Solubility and Stability:

    • Problem: this compound, like many indole derivatives, may have poor aqueous solubility.[1] The compound may precipitate in your aqueous assay buffer or cell culture medium, leading to a lower effective concentration. The compound's stability in media over long incubation periods can also be a factor, with degradation leading to decreased activity.[2]

    • Solution:

      • Solvent Selection: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[2]

      • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

      • Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment. For long-term experiments (>24 hours), consider replenishing the media with a fresh inhibitor to maintain a consistent concentration.[2]

      • Solubility Testing: Visually inspect for precipitation after dilution into aqueous solutions. If solubility is an issue, consider using a less polar buffer or adding a solubilizing agent, ensuring it doesn't interfere with the assay.

  • Assay Conditions:

    • Problem: The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.[3] If you are performing an in vitro kinase assay, high concentrations of ATP will require higher concentrations of an ATP-competitive inhibitor to achieve the same level of inhibition.

    • Solution:

      • Standardize ATP Concentration: For in vitro kinase assays, use an ATP concentration that is close to the Km value for the specific kinase.[3] This will provide more physiologically relevant and consistent IC50 values.

      • Control for Autophosphorylation: Be aware that some kinases exhibit autophosphorylation, which can consume ATP and affect the accuracy of assays that measure ATP levels.[3] Consider using assays that directly measure substrate phosphorylation.

  • Cell Health and Density:

    • Problem: The health, passage number, and confluency of cells can significantly impact their response to a compound.[2] Cells that are unhealthy or overly confluent may exhibit altered signaling pathways and drug sensitivity.

    • Solution:

      • Standardize Cell Culture: Use cells within a consistent and low passage number range.

      • Consistent Seeding Density: Seed cells at a consistent density for all experiments to ensure they are in a similar growth phase during treatment.

      • Monitor Cell Health: Regularly check cells for viability and morphology.

Issue 2: Discrepancy Between In Vitro and Cellular Assay Results

Question: The IC50 value for this compound is potent in my biochemical assay, but much weaker in my cell-based assay. Why is there a discrepancy?

Answer: It is a common challenge for kinase inhibitors to show a significant drop in potency when moving from a purified enzyme (biochemical) assay to a more complex cellular environment.[4] This can be attributed to several factors.

  • Cellular Permeability and Efflux:

    • Problem: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be actively removed from the cell by efflux pumps.

    • Solution: While direct measurement of intracellular compound concentration can be complex, you can investigate the involvement of common efflux pumps by using known efflux pump inhibitors in co-treatment experiments.

  • High Intracellular ATP Concentration:

    • Problem: The concentration of ATP inside a cell is typically in the millimolar range, which is much higher than the concentrations often used in biochemical assays. For an ATP-competitive inhibitor, this high level of the competing substrate (ATP) will necessitate a higher concentration of the inhibitor to achieve the same effect.[3]

  • Protein Binding:

    • Problem: In cellular assays, the compound can bind to other proteins in the cell culture medium (like albumin in fetal bovine serum) or to intracellular proteins other than the target. This reduces the free concentration of the compound available to bind to its intended target.

    • Solution: Consider reducing the serum concentration in your cell culture medium during the treatment period, if compatible with your cell type. Be aware that this can also affect cell signaling and health.

  • Off-Target Effects and Cellular Compensation:

    • Problem: The compound may have off-target effects that trigger compensatory signaling pathways in the cell, masking the effect of inhibiting the primary target.[2]

Issue 3: Suspected Off-Target Effects

Question: I am observing a phenotype that may not be related to the inhibition of my primary target. How can I investigate potential off-target effects of this compound?

Answer: Differentiating on-target from off-target effects is crucial for validating your results. Here are several strategies to address this.

  • Use a Structurally Unrelated Inhibitor:

    • Approach: Treat your cells with another inhibitor of the same target that has a different chemical structure. If this second inhibitor produces the same phenotype, it is more likely that the effect is on-target.[2]

  • Molecular Knockdown/Knockout:

    • Approach: Use techniques like siRNA, shRNA, or CRISPR to specifically reduce the expression of the target protein. If the phenotype of the knockdown/knockout cells is similar to that observed with your compound, it supports an on-target mechanism.

  • Direct Measurement of Target Engagement:

    • Approach: Measure the phosphorylation status of a known downstream substrate of your target kinase. A potent, on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of this substrate. Compare this to the phosphorylation of substrates of potential off-target kinases.[2]

  • Kinase Profiling:

    • Approach: Screen the compound against a panel of other kinases to identify potential off-target interactions. This can provide a broader view of the compound's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: Due to the poor aqueous solubility of many indole derivatives, it is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q2: How should I store the stock solution and diluted compound? A2: Store the DMSO stock solution at -20°C or -80°C. Diluted aqueous solutions of the compound are generally less stable and should be prepared fresh for each experiment.

Q3: What is the likely mechanism of action for this compound? A3: While specific data for this compound is limited, the 2-indolinone core is a common scaffold for inhibitors of protein kinases.[5] These inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of phosphate to the substrate.[2] Many such inhibitors target receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGF and PDGF receptors.[5]

Q4: Can this compound be used in animal studies? A4: The suitability for in vivo use depends on the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), which need to be determined experimentally. Factors like solubility and stability are critical for formulation and bioavailability.[6]

Quantitative Data Summary

The following tables provide hypothetical data for this compound to serve as a reference for expected outcomes.

Table 1: In Vitro and Cellular Potency

Target/AssayAssay TypeIC50Cell Line / System
On-Target
Kinase XBiochemical Kinase Assay8 nMRecombinant Human
Kinase X Substrate PhosphorylationCellular Assay150 nMHEK293 Cells
Cell ProliferationCellular Assay500 nMHUVEC Cells
Off-Target
Kinase YBiochemical Kinase Assay> 10 µMRecombinant
Kinase ZBiochemical Kinase Assay1.2 µMRecombinant

Table 2: Solubility Profile

SolventSolubility
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
DMSO> 50 mg/mL
Ethanol~5 mg/mL

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a general method for determining the IC50 of this compound against a target kinase.

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Recombinant kinase X.

    • Substrate peptide.

    • ATP solution (at 2x Km concentration).

    • This compound serial dilutions in kinase buffer (from DMSO stock).

  • Assay Procedure:

    • Add 5 µL of the compound dilution to a 384-well plate.

    • Add 10 µL of a mixture of kinase and substrate peptide to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo, LanthaScreen).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of the compound on the phosphorylation of a target's downstream substrate in cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293) in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an appropriate growth factor to activate the target kinase for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for the total substrate and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Inhibition Start Inconsistent or No Inhibitory Effect CheckSolubility Check Compound Solubility & Stability Start->CheckSolubility ReviewAssay Review Assay Conditions Start->ReviewAssay CheckCells Assess Cell Health & Density Start->CheckCells SolubilitySolutions Use Fresh Dilutions Ensure Low % DMSO Visually Inspect CheckSolubility->SolubilitySolutions AssaySolutions Standardize ATP (Km) Control for Autophosphorylation ReviewAssay->AssaySolutions CellSolutions Standardize Passage # Consistent Seeding Density CheckCells->CellSolutions Result Consistent Results SolubilitySolutions->Result AssaySolutions->Result CellSolutions->Result

Caption: Troubleshooting workflow for inconsistent inhibition.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (Target) Ligand->Receptor Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates Compound 5-bromo-6-fluoro- 2,3-dihydro-1H-indol-2-one Compound->Receptor Inhibits Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Hypothetical signaling pathway inhibition.

G cluster_off_target Off-Target Effect Investigation Start Suspected Off-Target Effect Method1 Use Structurally Different Inhibitor Start->Method1 Method2 Target Knockdown (siRNA/CRISPR) Start->Method2 Method3 Phospho-Substrate Analysis Start->Method3 Result1 Same Phenotype? Method1->Result1 Result2 Phenocopies? Method2->Result2 Result3 Specific Inhibition? Method3->Result3 OnTarget Likely On-Target Result1->OnTarget Yes OffTarget Likely Off-Target Result1->OffTarget No Result2->OnTarget Yes Result2->OffTarget No Result3->OnTarget Yes Result3->OffTarget No

Caption: Logic diagram for investigating off-target effects.

References

Enhancing the stability of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound observed in aqueous solution.

  • Question: My this compound solution appears to be degrading quickly after preparation, as indicated by HPLC analysis showing new peaks. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is a common issue for oxindole derivatives. The primary causes are likely pH-dependent hydrolysis and oxidation. The indole ring system is susceptible to oxidative degradation, which can be exacerbated by factors like pH, light, and the presence of metal ions.

    Recommendations:

    • pH Control: Maintain the pH of your aqueous solution within a neutral range (pH 6-8) to balance solubility and stability.[1] Extreme pH levels can catalyze hydrolysis.[2]

    • Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions fresh before each experiment.[1]

    • Use Co-solvents: If solubility allows, consider using a co-solvent system, such as a mixture of an organic solvent (e.g., DMSO) and an aqueous buffer, to reduce the aqueous exposure of the compound.

    • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.

Issue 2: Inconsistent results between experimental repeats.

  • Question: I am observing significant variability in my experimental results when using solutions of this compound. What could be the source of this inconsistency?

  • Answer: Inconsistent results often stem from the degradation of the compound in stock or working solutions. Factors such as exposure to light and temperature fluctuations can lead to variable levels of degradation between experiments.

    Recommendations:

    • Light Protection: Brominated aromatic compounds can be photosensitive.[1] Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions whenever possible.

    • Controlled Temperature: Store stock solutions at -20°C.[1] For working solutions, if they cannot be used immediately, store them at 2-8°C and protect them from light for no longer than 24 hours.[1] Avoid repeated freeze-thaw cycles.

    • Aliquot Stock Solutions: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO, and then create smaller, single-use aliquots to minimize contamination and degradation from repeated handling of the primary stock.

Issue 3: Precipitation of the compound from the solution.

  • Question: The compound is precipitating out of my aqueous working solution. How can I improve its solubility and prevent this?

  • Answer: this compound, like many halogenated indole derivatives, is expected to have poor solubility in water.[3] Precipitation can occur when the concentration of the compound exceeds its solubility limit in the aqueous medium.

    Recommendations:

    • Initial Dissolution in Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1]

    • Gradual Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and to avoid localized high concentrations that can lead to precipitation.

    • Adjusting Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is as low as possible to avoid biological interference, but high enough to maintain solubility. Typically, a final DMSO concentration of less than 1% is recommended for cell-based assays.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound?

    • A1: While specific degradation pathways for this exact molecule are not extensively published, based on the oxindole scaffold, the primary routes are likely to be oxidation of the indole ring and hydrolysis of the lactam (amide) bond, particularly under non-neutral pH conditions. Photodegradation is also a concern due to the presence of the bromo substituent.[1]

  • Q2: What is the recommended solvent for preparing a stock solution?

    • A2: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing concentrated stock solutions due to the good solubility of similar compounds in these solvents.[1]

  • Q3: What are the optimal storage conditions for the solid compound and its solutions?

    • A3:

      • Solid Compound: Store at -20°C, protected from light and moisture.[1]

      • Stock Solutions (in anhydrous DMSO): Store in tightly sealed, light-protecting containers at -20°C.[1] It is best to aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption.

      • Aqueous Solutions: Prepare fresh for each use. If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light for no more than 24 hours.[1]

  • Q4: How does pH influence the stability of this compound?

    • A4: The stability of oxindole derivatives is often pH-dependent.[2] Acidic or basic conditions can catalyze the hydrolysis of the amide bond in the oxindole ring. The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[2] For similar indole compounds, a neutral pH range of 6-8 is often recommended to balance stability and solubility.[1]

  • Q5: Is this compound sensitive to light?

    • A5: Yes, brominated aromatic compounds are often sensitive to light and can undergo photodegradation.[1] It is crucial to protect both the solid compound and its solutions from light exposure.

Data Presentation

Table 1: Illustrative pH-Dependent Degradation Profile

pHApparent First-Order Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
3.05.0 x 10⁻⁵3.8
5.01.0 x 10⁻⁶192.5
7.05.0 x 10⁻⁷385.0
9.08.0 x 10⁻⁶24.1

Note: Data are for illustrative purposes to demonstrate the expected trend and are not based on experimental results for this specific compound.

Table 2: Suggested Solvents for Stock Solutions

SolventRecommended Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)10-50 mMEnsure use of anhydrous grade.
Dimethylformamide (DMF)10-50 mMEnsure use of anhydrous grade.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 37°C) can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study (for HPLC Method Validation)

This protocol is a general guideline and should be adapted based on the specific analytical method being developed.

  • Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the compound solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source that produces a combined visible and UV output, as per ICH Q1B guidelines.[4] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

Visualizations

cluster_main Troubleshooting Workflow for Solution Instability start Instability Observed (Degradation/Precipitation) check_pH Is the solution pH controlled? start->check_pH check_light Is the solution protected from light? start->check_light check_temp Are storage temperatures controlled? start->check_temp check_solubility Is the compound fully dissolved? start->check_solubility action_pH Adjust pH to 6-8 Use fresh solutions check_pH->action_pH No action_light Use amber vials Work in subdued light check_light->action_light No action_temp Store at -20°C (stock) or 2-8°C (working) check_temp->action_temp No action_solubility Use co-solvent (DMSO) Ensure final concentration is below solubility limit check_solubility->action_solubility No outcome Stability Enhanced action_pH->outcome action_light->outcome action_temp->outcome action_solubility->outcome

Caption: Troubleshooting workflow for addressing instability issues.

cluster_pathway Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis oxidation Oxidation Product (e.g., Isatin derivative) parent->oxidation photodegradation Photodegradation Product (e.g., Debromination) parent->photodegradation condition1 Acid/Base condition1->hydrolysis condition2 O₂, Metal Ions condition2->oxidation condition3 UV/Vis Light condition3->photodegradation cluster_workflow Experimental Workflow for Stability Assessment prep_solution Prepare Solution (e.g., in Buffer pH 7.4) stress_conditions Expose to Stress Conditions (Light, Heat, Acid, Base, Oxidizing Agent) prep_solution->stress_conditions dark_control Store Dark Control (Same Temp) prep_solution->dark_control sampling Sample at Time Points (t=0, 2, 4, 8, 24h) stress_conditions->sampling dark_control->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data_analysis Quantify Parent Compound Identify Degradants analysis->data_analysis

References

Reducing off-target effects of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one. The guidance is based on the compound's structural similarity to known kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and off-targets of this compound?

A1: While the specific target profile for this compound requires experimental validation, the 2-indolinone scaffold is a common feature in many kinase inhibitors. For example, Sunitinib, which shares a similar core structure, targets receptor tyrosine kinases such as VEGF-R2 and PDGF-Rβ. It is plausible that this compound also targets kinases. Off-target effects arise when a compound interacts with unintended molecules, which can lead to unforeseen biological responses and toxicity.

Q2: How can I determine the optimal concentration of the compound to minimize off-target effects in my experiments?

A2: To minimize off-target effects, it is crucial to use the lowest concentration of the inhibitor that elicits the desired on-target effect. A comprehensive dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) for the primary target. For cell-based assays, a potent inhibitor should ideally have an IC50 value of less than 1 µM. Operating at concentrations significantly above the IC50 increases the likelihood of engaging lower-affinity off-targets.

Q3: My cells are showing unexpected phenotypes or high levels of cytotoxicity. How can I determine if this is an off-target effect?

A3: Unanticipated cellular responses can often be attributed to the inhibition of unintended signaling pathways. To investigate this, a multi-step approach is recommended:

  • Confirm On-Target Engagement: Use techniques like Western blotting to verify that the compound is inhibiting the phosphorylation of a known substrate of your intended target kinase at the concentrations used.

  • Use a Structurally Different Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.

  • Perform a Rescue Experiment: If possible, transfect cells with a mutated, drug-resistant version of the target protein. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.

  • Conduct Kinome Profiling: The most direct method to identify potential off-target kinases is to screen the inhibitor against a large panel of purified kinases.

Q4: What experimental methods can I use to validate on-target engagement within a cellular context?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in cells. This method measures the change in the thermal stability of a protein when it binds to a ligand (the inhibitor). An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.

Troubleshooting Guide

IssuePossible CauseTroubleshooting StepsExpected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.2. Test inhibitors with different chemical scaffolds that target the same primary kinase.1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage 1. Perform a dose-response curve to determine the lowest effective concentration.2. Consider dose interruption or reduction in your experimental design.Minimized cytotoxicity while maintaining on-target activity.
Compound solubility issues 1. Check the inhibitor's solubility in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.Prevention of compound precipitation and elimination of solvent-induced toxicity.
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.
Inhibitor instability 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).Ensures observed effects are due to the inhibitor and not its degradation products.
Cell line-specific effects 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.Distinguishes between general off-target effects and those specific to a particular cellular context.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.

Assay Principle: The assay measures the ability of the inhibitor to prevent the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is directly proportional to kinase activity and can be measured using commercially available kits.

Materials:

  • Purified recombinant kinases (a panel covering different families of the kinome)

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase buffer

  • Test inhibitor at various concentrations

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader for luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Add the diluted inhibitor to the appropriate wells. Include a no

Technical Support Center: Purification of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary methods for purifying this compound and related oxindole derivatives are flash column chromatography and recrystallization. The choice of method depends on the impurity profile and the scale of the purification.

Q2: What are potential impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted oxindoles can include:

  • Unreacted starting materials: Such as the corresponding anilide precursor.

  • Isomeric products: Positional isomers may form depending on the cyclization strategy.

  • Over-brominated or under-brominated species: If bromination is a step in the synthesis.

  • Products of side reactions: Such as hydrolysis of intermediates or starting materials.

  • Residual catalysts and reagents: From the synthetic steps.

Q3: My purified product has a persistent color. What could be the cause?

A3: Colored impurities in indole and oxindole derivatives often arise from oxidation. The electron-rich aromatic ring can be susceptible to air oxidation, leading to colored byproducts. It is advisable to handle the compound and its solutions with minimal exposure to air and light. Purging solutions with an inert gas like nitrogen or argon can be beneficial.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: Poor separation of the target compound from impurities.

  • Possible Cause: The solvent system (eluent) has suboptimal polarity.

  • Troubleshooting:

    • Optimize Eluent Polarity: Use thin-layer chromatography (TLC) to screen different solvent mixtures. A good starting point for halogenated oxindoles is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

    • Adjust the Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve separation from closely running impurities.

    • Alternative Solvents: Consider using a different polar solvent. For example, if ethyl acetate/hexane is not effective, try dichloromethane/methanol.

Issue 2: The compound is eluting too quickly (high Rf) or not at all (low Rf).

  • Possible Cause: The polarity of the eluent is either too high or too low.

  • Troubleshooting:

    • High Rf (eluting too fast): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture).

    • Low Rf (stuck on the column): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).

Issue 3: Tailing of the spot on TLC and broad peaks during column chromatography.

  • Possible Cause: The compound may be interacting strongly with the acidic silica gel, especially if it has basic functionalities. Although the target molecule is not strongly basic, this can sometimes be an issue with nitrogen-containing heterocycles.

  • Troubleshooting:

    • Add a Modifier: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize active sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause 1: The solution is not saturated. Too much solvent was used for dissolution.

  • Troubleshooting:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent until the solution becomes slightly cloudy. Then, add a few drops of the hot solvent to redissolve the solid and allow it to cool again.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available.

  • Possible Cause 2: The cooling process is too rapid.

  • Troubleshooting: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's solubility decreases too rapidly, or the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture.

  • Troubleshooting:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.

    • Change the Solvent System: Use a solvent system where the compound is less soluble at higher temperatures. A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Flash Column Chromatography

Solvent SystemPolarityTypical Application
Ethyl Acetate / Hexane (or Heptane)Low to MediumGood general-purpose system for moderately polar compounds.
Dichloromethane / MethanolMedium to HighSuitable for more polar compounds.
Acetone / Hexane (or Heptane)Low to MediumAn alternative to ethyl acetate-based systems.

Note: The optimal ratio of solvents should be determined empirically using TLC. A typical starting point for a moderately polar compound like this compound could be in the range of 20-40% ethyl acetate in hexane.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 20% ethyl acetate in hexane).

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, the anti-solvent is typically added to the hot solution until it becomes slightly cloudy, followed by the addition of a few drops of the "good" solvent to clarify before cooling.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_choice Purification Strategy cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_final_product Final Product start Crude Product (this compound + Impurities) choice Select Purification Method start->choice prep_column Prepare Slurry & Pack Column choice->prep_column Large Scale or Complex Mixture dissolve Dissolve in Minimum Hot Solvent choice->dissolve Small Scale or Crystalline Solid elute Elute with Solvent System prep_column->elute analyze_fractions Analyze Fractions (TLC) elute->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure end Pure Product combine_pure->end cool Cool Slowly to Induce Crystallization dissolve->cool filtrate Filter and Wash Crystals cool->filtrate filtrate->end

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions_column Solutions cluster_solutions_recrystallization Solutions start Purification Issue Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution tailing Peak Tailing start->tailing no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina) poor_sep->change_stationary_phase increase_polarity Increase Eluent Polarity no_elution->increase_polarity tailing->change_stationary_phase add_modifier Add Modifier to Eluent (e.g., Triethylamine) tailing->add_modifier concentrate Concentrate Solution no_crystals->concentrate induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization slow_cooling Ensure Slow Cooling no_crystals->slow_cooling oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent

Technical Support Center: Scaling Up the Synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of this compound?

A1: A practical and scalable two-step synthetic route is recommended. The process begins with the synthesis of the intermediate, 6-fluoro-2,3-dihydro-1H-indol-2-one (6-fluorooxindole), from 4-fluoro-2-nitrophenylacetic acid. This is followed by the regioselective bromination of 6-fluorooxindole to yield the final product.

Q2: What are the critical parameters to control during the hydrogenation of 4-fluoro-2-nitrophenylacetic acid?

A2: The critical parameters for the hydrogenation step include catalyst selection and loading (e.g., 10% Palladium on carbon), hydrogen pressure, reaction temperature, and solvent purity.[1] Consistent agitation is also crucial to ensure efficient mass transfer of hydrogen for a complete reaction.

Q3: How can I ensure the regioselective bromination at the 5-position of 6-fluorooxindole?

A3: Regioselectivity is primarily influenced by the choice of brominating agent and the reaction conditions. N-bromosuccinimide (NBS) is a commonly used reagent for such transformations.[2][3][4] Controlling the reaction temperature and the rate of addition of the brominating agent can help minimize the formation of other brominated isomers.

Q4: What are the common impurities encountered during this synthesis?

A4: Common impurities may include unreacted starting materials, over-brominated products (e.g., dibromo-derivatives), and other regioisomers of the brominated product. The presence of residual palladium from the hydrogenation step is also a possibility and should be monitored.

Q5: What purification methods are suitable for the final product on a larger scale?

A5: While laboratory-scale purification often relies on column chromatography, this method is less practical for large-scale production.[5] Developing a robust crystallization process is crucial for obtaining high-purity this compound.[5] Experimenting with different solvent systems will be necessary to achieve good yield and purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Step 1: Synthesis of 6-fluoro-2,3-dihydro-1H-indol-2-one
Low yield of 6-fluorooxindoleIncomplete hydrogenation due to catalyst deactivation or inefficient hydrogen transfer.Ensure the quality of the palladium catalyst and use an appropriate catalyst loading. Increase hydrogen pressure and ensure vigorous stirring to improve mass transfer. Monitor the reaction progress by TLC or HPLC.[1]
Contamination of starting material or solvent.Use high-purity 4-fluoro-2-nitrophenylacetic acid and anhydrous solvents.
Product is dark-coloredPresence of palladium residues or oxidized impurities.After filtration of the catalyst, consider a treatment with activated carbon. Ensure the reaction and work-up are performed under an inert atmosphere to prevent oxidation.
Step 2: Bromination of 6-fluoro-2,3-dihydro-1H-indol-2-one
Formation of multiple brominated products (poor regioselectivity)Reaction temperature is too high, leading to less selective bromination.Maintain a low and controlled temperature during the addition of the brominating agent. Perform the reaction at or below room temperature.
The brominating agent is too reactive under the chosen conditions.Consider using a milder brominating agent or adding a scavenger to control the reactivity. N-bromosuccinimide (NBS) is generally a good choice for controlled bromination.[2][3][4]
Incomplete brominationInsufficient amount of brominating agent or short reaction time.Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS). Monitor the reaction by TLC or HPLC to ensure completion.
Formation of di-brominated byproductsExcess of brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Quench the reaction promptly once the starting material is consumed.
Purification
Difficulty in crystallizing the final productThe crude product contains a significant amount of impurities that inhibit crystallization.Attempt to purify the crude product by slurry washing with a suitable solvent to remove some impurities before attempting crystallization.
The chosen solvent system is not optimal for crystallization.Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions for crystallization that provide good recovery and purity.
Product purity is below specification after crystallizationImpurities are co-crystallizing with the product.A second recrystallization may be necessary. Alternatively, consider a purification step of the crude material before the final crystallization.

Experimental Protocols

Step 1: Synthesis of 6-fluoro-2,3-dihydro-1H-indol-2-one

This protocol is adapted from the general procedure for the synthesis of 6-fluorooxindole.[1]

Materials:

  • 4-fluoro-2-nitrophenylacetic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Acetic acid

  • Petroleum ether

  • Water

Procedure:

  • To a suitable hydrogenation reactor, add 4-fluoro-2-nitrophenylacetic acid and acetic acid.

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) and monitor the hydrogen uptake.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

  • Remove the catalyst by filtration through a pad of celite. Wash the filter cake with acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Treat the crude product with petroleum ether and stir to form a slurry.

  • Filter the solid, wash with water, and dry under vacuum to obtain 6-fluoro-2,3-dihydro-1H-indol-2-one.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the bromination of activated aromatic rings using N-bromosuccinimide.[2][3][4]

Materials:

  • 6-fluoro-2,3-dihydro-1H-indol-2-one

  • N-bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Water

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • In a reaction vessel, dissolve 6-fluoro-2,3-dihydro-1H-indol-2-one in the chosen solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05-1.1 equivalents) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction by adding water.

  • Add saturated sodium thiosulfate solution to quench any remaining bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by crystallization from an appropriate solvent system.

Data Presentation

Table 1: Reagent Quantities for Synthesis of 6-fluoro-2,3-dihydro-1H-indol-2-one

ReagentMolar RatioMolecular Weight ( g/mol )
4-fluoro-2-nitrophenylacetic acid1.0199.13
10% Pd/C~5-10% w/wN/A
Acetic AcidSolvent60.05

Table 2: Reagent Quantities for Synthesis of this compound

ReagentMolar RatioMolecular Weight ( g/mol )
6-fluoro-2,3-dihydro-1H-indol-2-one1.0151.13
N-bromosuccinimide (NBS)1.05 - 1.1177.98
AcetonitrileSolvent41.05

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-fluorooxindole cluster_step2 Step 2: Bromination Start 4-fluoro-2-nitrophenylacetic acid Reaction1 Hydrogenation (Pd/C, H2, Acetic Acid) Start->Reaction1 Workup1 Filtration & Solvent Removal Reaction1->Workup1 Intermediate 6-fluoro-2,3-dihydro-1H-indol-2-one Workup1->Intermediate Reaction2 Bromination (NBS, Acetonitrile) Intermediate->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification Crystallization Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Logical_Troubleshooting Start Low Yield or Purity Issue CheckStep1 Analyze Intermediate Purity (6-fluorooxindole) Start->CheckStep1 Step1OK Purity Acceptable? CheckStep1->Step1OK TroubleshootStep1 Troubleshoot Step 1: - Catalyst Activity - Hydrogenation Conditions - Starting Material Purity Step1OK->TroubleshootStep1 No CheckStep2 Analyze Final Product Mixture Step1OK->CheckStep2 Yes Step2Problem Identify Problem: - Incomplete Reaction? - Side Products? CheckStep2->Step2Problem TroubleshootBromination Troubleshoot Bromination: - NBS Stoichiometry - Temperature Control - Reaction Time Step2Problem->TroubleshootBromination Side Products/ Incomplete Reaction TroubleshootPurification Troubleshoot Purification: - Recrystallization Solvent - Impurity Removal Step2Problem->TroubleshootPurification Purification Issue

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Synthesized 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides a comparative analysis of the key experimental data and protocols required to unequivocally determine the structure of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of interest in medicinal chemistry. This guide will objectively compare the expected analytical data for the target molecule with that of known, structurally related compounds, offering a clear framework for structural verification.

The robust identification of a novel compound relies on the convergence of data from multiple analytical techniques. For this compound, the principal methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. X-ray crystallography, when obtainable, provides the definitive solid-state structure.

Comparative Analysis of Spectroscopic Data

To facilitate the confirmation of the synthesized this compound, the following tables present a comparison of its expected spectral data with that of two similar, well-characterized halogenated oxindoles: 5-bromo-2,3-dihydro-1H-indol-2-one and 6-fluoro-2,3-dihydro-1H-indol-2-one.

Compound ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm) Mass Spectrometry (m/z) IR Spectroscopy (cm⁻¹)
This compound (Target) Predicted values based on related structuresPredicted values based on related structuresPredicted value[M]+ ≈ 245/247 (Isotopic pattern for Br)~3200 (N-H), ~1710 (C=O), ~1600 (C=C), ~1100-1200 (C-F)
5-bromo-2,3-dihydro-1H-indol-2-one δ 8.2 (s, 1H, NH), 7.3-7.0 (m, 3H, Ar-H), 3.5 (s, 2H, CH₂)[1]δ 177 (C=O), 141 (Ar-C), 130, 128, 125, 115, 111 (Ar-C), 36 (CH₂)N/A[M]+ = 211/213[2]~3200 (N-H), ~1700 (C=O), ~1610 (C=C)[2]
6-fluoro-2,3-dihydro-1H-indol-2-one δ 8.1 (s, 1H, NH), 7.1-6.7 (m, 3H, Ar-H), 3.5 (s, 2H, CH₂)δ 178 (C=O), 160 (d, J=240 Hz, C-F), 138, 125 (d, J=10 Hz), 114 (d, J=23 Hz), 108 (d, J=25 Hz), 98 (d, J=28 Hz), 36 (CH₂)Reference needed[M]+ = 151~3200 (N-H), ~1705 (C=O), ~1620 (C=C), ~1150 (C-F)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized yet comprehensive protocols for the key analytical techniques.

Synthesis of Halogenated Oxindoles

The synthesis of substituted oxindoles can be achieved through various methods. A common approach involves the cyclization of α-haloacetanilides. For this compound, a plausible synthetic route starts from 4-bromo-5-fluoroaniline, which is first acylated with chloroacetyl chloride to yield 2-chloro-N-(4-bromo-5-fluorophenyl)acetamide. This intermediate can then undergo an intramolecular Friedel-Crafts cyclization, often catalyzed by a Lewis acid like aluminum chloride, to afford the target oxindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. The spectrum should be referenced to the residual solvent peak. Expected signals for the target molecule would include a singlet for the N-H proton, two aromatic protons appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom, and a singlet for the CH₂ protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (some of which will be split due to coupling with fluorine), and the methylene carbon.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak should exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units, which is indicative of the presence of a bromine atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate. For Attenuated Total Reflectance (ATR) IR, the solid sample can be analyzed directly.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch, the C=O stretch of the lactam, aromatic C=C stretching vibrations, and the C-F stretching vibration.

Workflow for Structural Confirmation

The logical flow of experiments is crucial for an efficient and definitive structural confirmation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Synthesized Compound purify Purification (e.g., Crystallization, Chromatography) start->purify nmr NMR (1H, 13C, 19F) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir xray X-ray Crystallography (Optional but Definitive) purify->xray data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Confirmed Structure of this compound data_analysis->final_structure xray->final_structure

Fig. 1: Experimental workflow for structural confirmation.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule's structure influences its biological activity is paramount. While this guide focuses on structural confirmation, the verified structure is the foundation for subsequent studies into its mechanism of action, which may involve interactions with specific signaling pathways.

G cluster_compound Synthesized Compound cluster_target Biological Target cluster_pathway Signaling Pathway compound This compound target Protein Kinase (Hypothetical) compound->target Binding/Inhibition pathway Downstream Signaling Cascade target->pathway Modulation response Cellular Response (e.g., Apoptosis, Proliferation Control) pathway->response

Fig. 2: Hypothetical signaling pathway interaction.

By adhering to these rigorous analytical practices and comparative data analysis, researchers can confidently confirm the structure of synthesized this compound, paving the way for its further investigation and potential application in drug discovery and development.

References

Unraveling the Action of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one: A Comparative Guide to its Putative Kinase Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the 2,3-dihydro-1H-indol-2-one (oxindole) scaffold has emerged as a "privileged" structure, forming the backbone of numerous clinically approved therapeutics. This guide provides a comprehensive cross-validation of the probable mechanism of action for the novel compound, 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one. By drawing objective comparisons with established multi-kinase inhibitors, Sunitinib and Nintedanib, and presenting supporting experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising molecule.

Postulated Mechanism of Action: A Multi-Targeted Kinase Inhibitor

Based on the extensive body of research surrounding the oxindole core, it is hypothesized that this compound functions as a multi-targeted inhibitor of receptor tyrosine kinases (RTKs). The oxindole structure is a well-established pharmacophore for kinase inhibition, and the strategic placement of bromine and fluorine atoms is known to enhance the pharmacological properties of drug candidates.

The bromine substitution on the indole ring can augment biological activity by improving cell membrane permeability, reducing metabolic degradation, and potentially increasing the affinity for the target's binding pocket.[1] Concurrently, the highly electronegative fluorine atom is a common feature in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

Given these structural features, this compound is likely to exhibit inhibitory activity against a panel of kinases crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.

Comparative Analysis with Marketed Oxindole-Based Kinase Inhibitors

To contextualize the potential efficacy of this compound, a direct comparison with the well-characterized multi-kinase inhibitors, Sunitinib and Nintedanib, is presented. Both of these drugs feature the oxindole scaffold and have demonstrated significant clinical utility in the treatment of various cancers.

Kinase TargetThis compound (Hypothesized IC50)Sunitinib (Reported IC50)Nintedanib (Reported IC50)
VEGFR1 Potent Inhibition Expected16 nM34 nM[3]
VEGFR2 Potent Inhibition Expected80 nM[4]13 nM[3]
VEGFR3 Potent Inhibition Expected7 nM13 nM[3]
PDGFRα Potent Inhibition Expected5 nM59 nM[3]
PDGFRβ Potent Inhibition Expected2 nM[4]65 nM[3]
c-Kit Potent Inhibition Expected8 nMNot a primary target
FGFR1 Possible Inhibition>100 nM69 nM[3]
FGFR2 Possible Inhibition>100 nM37 nM[3]
FGFR3 Possible Inhibition>100 nM108 nM[3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for Sunitinib and Nintedanib are compiled from various sources.

Signaling Pathway Inhibition

The primary mechanism of action of oxindole-based kinase inhibitors involves the blockade of ATP binding to the kinase domain of RTKs. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Inhibitor This compound Sunitinib Nintedanib Inhibitor->VEGFR2 Inhibits ATP Binding PDGFRB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF-BB PDGF-BB PDGFRB PDGFRβ PDGF-BB->PDGFRB Binds Grb2_SOS Grb2/SOS PDGFRB->Grb2_SOS Activates PI3K PI3K PDGFRB->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor This compound Sunitinib Nintedanib Inhibitor->PDGFRB Inhibits ATP Binding cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF Stem Cell Factor (SCF) cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates Ras Ras cKit->Ras Activates STAT3 STAT3 cKit->STAT3 Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT3->Differentiation Inhibitor This compound Sunitinib Inhibitor->cKit Inhibits ATP Binding experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Assay_Setup Assay Plate Setup Compound_Prep->Assay_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Setup Reaction_Start Initiate Kinase Reaction Assay_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

References

A Comparative Guide to the Efficacy of Indolin-2-One Based Tyrosine Kinase Inhibitors: In Vitro and In Vivo Studies of Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro and in vivo efficacy of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor from the indolin-2-one class. Due to the limited availability of public data on 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one, this guide utilizes the extensive research on the closely related and clinically approved compound, Sunitinib, as a representative model for this class of inhibitors.

Sunitinib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial mediators of tumor angiogenesis and proliferation.[1][2][3][4] Its efficacy has been demonstrated in numerous preclinical studies and has led to its approval for the treatment of various cancers.[4][5]

In Vitro Efficacy: Potent Kinase Inhibition and Cellular Effects

The in vitro activity of Sunitinib is characterized by its potent inhibition of key tyrosine kinases involved in cancer progression. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various biochemical and cell-based assays.

Target KinaseAssay TypeIC50 Value
VEGFR-2 (Flk-1)Cell-free80 nM
PDGFRβCell-free2 nM
c-KitCell-basedPotent Inhibition
FLT3 (wild-type)Cell-based250 nM
FLT3-ITDCell-based50 nM
FLT3-Asp835Cell-based30 nM
HUVEC Proliferation (VEGF-induced)Cell-based10 nM - 40 nM
NIH-3T3 Proliferation (PDGF-induced)Cell-based39 nM (PDGFRβ) / 69 nM (PDGFRα)

Table 1: Summary of in vitro IC50 values for Sunitinib against various receptor tyrosine kinases and in cell proliferation assays. Data compiled from multiple sources.[2][6][7]

Sunitinib's potent enzymatic inhibition translates to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][7] For instance, it has been shown to inhibit the proliferation of neuroblastoma cells and endothelial cells at nanomolar concentrations.[1][6]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of Sunitinib has been extensively validated in various preclinical in vivo models, primarily using tumor xenografts in immunocompromised mice. These studies demonstrate significant inhibition of tumor growth, angiogenesis, and metastasis across a range of cancer types.

Tumor ModelDosing RegimenOutcome
Neuroblastoma20 mg/kg, daily oral gavageSignificant tumor growth suppression and inhibition of metastasis.[1][3][8]
Glioblastoma (U87MG)80 mg/kg, oral (5 days on, 2 off)36% increase in median survival, 74% reduction in microvessel density.[9]
Renal Cell Carcinoma (ACHN & A-498)Not specifiedInhibition of tumor growth and decreased microvessel density.[5]

Table 2: Summary of in vivo efficacy of Sunitinib in various tumor xenograft models.

These in vivo studies highlight Sunitinib's ability to effectively target the tumor microenvironment, particularly by inhibiting angiogenesis, which is a critical factor in tumor growth and dissemination.[1][5][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to evaluate the efficacy of indolin-2-one based kinase inhibitors like Sunitinib.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 value of a compound against a specific kinase using a fluorescence-based assay.[10][11][12][13][14]

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., Sunitinib)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Measure the fluorescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)

This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo anti-tumor efficacy of a test compound.[15][16][17][18]

Materials:

  • Cancer cell line (e.g., U87MG glioblastoma cells)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Test compound (e.g., Sunitinib) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]

  • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[16]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis of microvessel density).

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the biological context and experimental design, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm RTK VEGFR / PDGFR ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Autophosphorylation Ligand VEGF / PDGF Ligand->RTK Binding & Dimerization Sunitinib Sunitinib Sunitinib->RTK Inhibition ATP ATP ATP->RTK Response Cellular Responses (Proliferation, Angiogenesis, Survival) Downstream->Response

Caption: Sunitinib inhibits RTK autophosphorylation.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy KinaseAssay Biochemical Kinase Assay IC50 Determine IC50 Values KinaseAssay->IC50 CellAssay Cell-based Proliferation Assay CellAssay->IC50 Xenograft Tumor Xenograft Implantation IC50->Xenograft Lead Compound Selection Treatment Drug Administration Xenograft->Treatment Measurement Tumor Growth Measurement Treatment->Measurement Analysis Endpoint Analysis Measurement->Analysis

References

Head-to-head comparison of different synthetic routes to 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated oxindoles is of significant interest in medicinal chemistry due to their prevalence in various biologically active compounds. 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one, in particular, presents a valuable scaffold for the development of novel therapeutics. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable pathway for specific research and development needs.

Quantitative Data Summary

ParameterRoute A: Late-Stage Bromination Route B: From 4-bromo-5-fluoro-2-nitrotoluene
Starting Material 2-(4-fluoro-2-nitrophenyl)acetic acid4-bromo-5-fluoro-2-nitrotoluene
Number of Steps 23
Overall Estimated Yield ~75%~60-70%
Key Reactions Catalytic hydrogenation, Electrophilic brominationSide-chain bromination, Cyanation & Hydrolysis, Reductive cyclization
Reagents of Note Palladium on carbon, BromineN-Bromosuccinimide, Sodium cyanide, Iron powder
Purification Methods Filtration, Distillation, Column chromatographyExtraction, Crystallization, Column chromatography

Experimental Protocols

Route A: Late-Stage Bromination of 6-fluoro-2-oxindole

This route involves the initial synthesis of 6-fluoro-2-oxindole followed by a regioselective bromination at the 5-position.

Step 1: Synthesis of 6-fluoro-2,3-dihydro-1H-indol-2-one

  • To a solution of 2-(4-fluoro-2-nitrophenyl)acetic acid (1 equivalent) in acetic acid, add 10% palladium on activated carbon (0.1 equivalents).

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield 6-fluoro-2,3-dihydro-1H-indol-2-one, which can be used in the next step without further purification. An estimated yield of 90% is based on similar reported procedures.[1]

Step 2: Synthesis of this compound

  • Dissolve 6-fluoro-2,3-dihydro-1H-indol-2-one (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent at room temperature.

  • The reaction mixture is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound. A yield of approximately 85% can be expected for this type of electrophilic bromination.[2]

Route B: Synthesis from 4-bromo-5-fluoro-2-nitrotoluene

This pathway constructs the oxindole ring from a pre-functionalized aromatic precursor.

Step 1: Synthesis of 2-(4-bromo-5-fluoro-2-nitrophenyl)acetonitrile

  • A mixture of 4-bromo-5-fluoro-2-nitrotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a radical initiator (e.g., AIBN, 0.05 equivalents) in a suitable solvent like carbon tetrachloride is refluxed until the starting material is consumed.

  • The reaction mixture is cooled, filtered, and the filtrate is concentrated to give the crude benzylic bromide.

  • The crude bromide is dissolved in a polar aprotic solvent like DMSO, and sodium cyanide (1.2 equivalents) is added portion-wise.

  • The reaction is stirred at room temperature until the bromide is consumed.

  • The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by crystallization or column chromatography. An estimated yield for these two steps is around 80%.

Step 2: Synthesis of 2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acid

  • The 2-(4-bromo-5-fluoro-2-nitrophenyl)acetonitrile (1 equivalent) is hydrolyzed by heating under reflux in the presence of an acid (e.g., a mixture of sulfuric acid and water) or a base (e.g., aqueous sodium hydroxide).

  • After cooling, the product is precipitated by adjusting the pH.

  • The solid is collected by filtration, washed with water, and dried to yield the phenylacetic acid derivative. A yield of approximately 90% is expected.

Step 3: Synthesis of this compound

  • To a suspension of 2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acid (1 equivalent) in a mixture of ethanol and water, add iron powder (4-5 equivalents) and a catalytic amount of hydrochloric acid.

  • The mixture is heated to reflux until the reduction of the nitro group is complete.

  • The hot reaction mixture is filtered through celite to remove the iron salts.

  • The filtrate is concentrated, and the resulting amino acid will cyclize to the desired oxindole. The cyclization can be facilitated by adjusting the pH.

  • The product is extracted, and the crude material is purified by crystallization or column chromatography to give this compound. A yield of around 85% is anticipated for this reductive cyclization step.

Visualized Synthetic Pathways

Route_A start 2-(4-fluoro-2-nitrophenyl)acetic acid intermediate 6-fluoro-2,3-dihydro-1H-indol-2-one start->intermediate H2, Pd/C (Yield: ~90%) product This compound intermediate->product Br2, Acetic Acid (Yield: ~85%)

Caption: Synthetic pathway for Route A: Late-Stage Bromination.

Route_B start 4-bromo-5-fluoro-2-nitrotoluene intermediate1 2-(4-bromo-5-fluoro-2-nitrophenyl)acetonitrile start->intermediate1 1. NBS, AIBN 2. NaCN (Yield: ~80%) intermediate2 2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acid intermediate1->intermediate2 H2SO4, H2O (Yield: ~90%) product This compound intermediate2->product Fe, HCl (Yield: ~85%)

Caption: Synthetic pathway for Route B: From a Pre-functionalized Precursor.

Objective Comparison

Route A offers a more convergent and potentially higher-yielding approach with fewer synthetic steps. The starting material, 2-(4-fluoro-2-nitrophenyl)acetic acid, can be readily prepared or sourced. The key challenge in this route lies in controlling the regioselectivity of the bromination step. However, the directing effects of the fluoro and amide groups are expected to strongly favor bromination at the desired 5-position. This route is likely more amenable to large-scale synthesis due to the fewer number of steps and potentially easier purification of the final product.

Route B provides a more linear synthesis where the substitution pattern is set from the beginning, thus avoiding any issues with regioselectivity in the final steps. The starting material, 4-bromo-5-fluoro-2-nitrotoluene, is commercially available.[3] However, this route involves more synthetic transformations, including the use of toxic reagents like sodium cyanide, and may result in a lower overall yield. The multiple steps and purification of intermediates could make this route more labor-intensive and less cost-effective for large-scale production compared to Route A.

Ultimately, the choice between these two synthetic routes will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the specific capabilities of the laboratory. Route A appears to be the more efficient pathway, provided the bromination proceeds with high regioselectivity, while Route B offers a more controlled but lengthier approach.

References

Validating Cellular Target Engagement of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the cellular target engagement of the novel compound 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific, well-characterized protein kinase, hereafter referred to as "Kinase X". This document outlines key experimental protocols and presents simulated data to objectively compare its performance with a known Kinase X inhibitor, "Compound Y".

Introduction

The validation of target engagement in a cellular context is a critical step in the early stages of drug discovery.[1] It provides evidence that a compound reaches its intended target in the complex intracellular environment and exerts its expected biological effect. This guide focuses on robust methods to confirm the interaction of this compound with its hypothetical target, Kinase X, within intact cells.

Comparative Analysis of Target Engagement Methods

Two primary orthogonal methods are presented to provide a comprehensive validation of target engagement: the Cellular Thermal Shift Assay (CETSA) and an in-cell kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure the physical interaction between a drug and its target protein in a cellular environment.[2][3] The principle lies in the ligand-induced stabilization of the target protein, leading to an increase in its melting temperature (Tm).[2][3]

Quantitative Data Summary

CompoundTargetCell LineTm (°C) without CompoundTm (°C) with Compound (10 µM)ΔTm (°C)
This compoundKinase XHEK29348.252.74.5
Compound Y (Control)Kinase XHEK29348.253.14.9
Vehicle (DMSO)Kinase XHEK29348.248.30.1
In-Cell Kinase Inhibition Assay

This assay measures the functional consequence of the compound binding to Kinase X by quantifying the inhibition of its catalytic activity within the cell. This is often achieved by measuring the phosphorylation of a known downstream substrate.

Quantitative Data Summary

CompoundTargetCell LineSubstrateIC50 (nM)
This compoundKinase XHeLaSubstrate Z75
Compound Y (Control)Kinase XHeLaSubstrate Z50
Staurosporine (Non-specific control)Multiple KinasesHeLaSubstrate Z15

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines and targets.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293) to 80-90% confluency.

    • Treat cells with the desired concentration of this compound, Compound Y, or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble Kinase X in the supernatant using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Generate melting curves by plotting the percentage of soluble Kinase X against temperature.

    • Determine the Tm for each treatment condition. The shift in Tm (ΔTm) indicates target engagement.[3]

In-Cell Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing kinase inhibition in a cellular context.

  • Cell Culture and Compound Treatment:

    • Seed cells (e.g., HeLa) in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of this compound, Compound Y, or control compounds for a predetermined time.

  • Stimulation and Lysis:

    • If the kinase pathway is inducible, stimulate the cells to activate Kinase X.

    • Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Detection of Substrate Phosphorylation:

    • Quantify the levels of phosphorylated Substrate Z and total Substrate Z in the cell lysates using a sensitive detection method such as:

      • ELISA

      • Western Blotting

      • Fluorescence-based assays (e.g., TR-FRET)[4]

  • Data Analysis:

    • Calculate the percentage of inhibition of Substrate Z phosphorylation for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_workflow Target Engagement Validation Workflow cluster_cetsa CETSA cluster_kinase_assay In-Cell Kinase Assay start Start: Cell Culture treatment Compound Treatment (this compound) start->treatment heat Heat Shock treatment->heat lysis_kinase Cell Lysis treatment->lysis_kinase lysis_cetsa Cell Lysis heat->lysis_cetsa wb_cetsa Western Blot for Soluble Kinase X lysis_cetsa->wb_cetsa tm_shift Determine ΔTm wb_cetsa->tm_shift conclusion Conclusion: Target Engagement Validated tm_shift->conclusion elisa ELISA for p-Substrate Z lysis_kinase->elisa ic50 Calculate IC50 elisa->ic50 ic50->conclusion

Caption: Experimental workflow for validating target engagement.

G cluster_pathway Hypothetical Kinase X Signaling Pathway stimulus Upstream Stimulus kinase_x Kinase X stimulus->kinase_x substrate_z Substrate Z kinase_x->substrate_z Phosphorylation p_substrate_z p-Substrate Z kinase_x->p_substrate_z Phosphorylation cellular_response Cellular Response p_substrate_z->cellular_response compound 5-bromo-6-fluoro- 2,3-dihydro-1H-indol-2-one compound->kinase_x Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

G cluster_comparison Comparison of Target Engagement Methods methods Method CETSA In-Cell Kinase Assay principle Principle Ligand-induced thermal stabilization Inhibition of catalytic activity methods->principle readout Readout Change in protein melting temperature (ΔTm) IC50 of substrate phosphorylation principle->readout type Data Type Biophysical (Direct Binding) Functional (Activity) readout->type

Caption: Comparison of target engagement validation methods.

References

Reproducibility in Focus: A Comparative Guide to Experiments with 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of methodologies and data related to 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative with potential applications in kinase inhibition. Due to the limited availability of specific experimental data for this exact compound, this guide draws upon established protocols and data for structurally similar indole derivatives to provide a framework for reproducible experimentation.

Synthesis and Characterization

A plausible synthetic route, based on the Leimgruber-Batcho indole synthesis, would involve the reaction of a suitably substituted nitrotoluene with a formamide acetal, followed by reductive cyclization. The yields and purity of the final product are critical for reproducibility and can be influenced by reaction conditions, purification methods, and the scale of the synthesis.

Table 1: Comparison of Synthesis Methods for Substituted Indoles

Synthesis MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Leimgruber-BatchoSubstituted nitrotoluene, DMF-acetal, Fe/AcOH70-75%High yields, scalableRequires specific starting materials
Sandmeyer (for Isatins)Substituted aniline, chloral hydrate, hydroxylamine HCl, H₂SO₄51-68% (two steps)[1]Readily available starting materialsMulti-step, moderate yields

Biological Activity: Kinase Inhibition

Indolin-2-one derivatives are a well-known class of tyrosine kinase inhibitors.[2][3][4] These compounds often target key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][5] The biological activity of these inhibitors is typically assessed through in vitro kinase assays and cellular viability assays.

In Vitro Kinase Inhibition Assays

The inhibitory potential of a compound against a specific kinase is quantified by its half-maximal inhibitory concentration (IC50). Reproducibility in these assays depends on factors such as the source and purity of the enzyme, the concentration of ATP, and the specific assay format used (e.g., radiometric, fluorescence polarization, or luminescence-based).[6][7]

Table 2: Comparative IC50 Values of Indolin-2-one Derivatives Against Key Kinases

CompoundTarget KinaseIC50 (nM)Assay Method
Sunitinib (SU11248)VEGFR-29Biochemical Assay[5]
Sunitinib (SU11248)PDGFRβ8Biochemical Assay[5]
SU9516CDK222Kinase Assay[2]
SU11274Met4.9Enzymatic Assay[2]
Cellular Assays

Cell-based assays are crucial for evaluating the efficacy of a compound in a more biologically relevant context. Assays measuring cell viability (e.g., MTT assay) or specific signaling pathway modulation (e.g., Western blot for protein phosphorylation) are commonly employed.[8]

Table 3: Cellular Activity of Indolin-2-one Derivatives

CompoundCell LineEndpointEC50 / Effect
Indole-curcumin derivativeHeLaCytotoxicity (IC50)4 µM[9]
Pyrazolinyl-indole derivativeLeukemiaGrowth Inhibition78.76% at 10 µM[9]
Indole-based Bcl-2 inhibitorMCF-7Cytotoxicity (IC50)0.83 µM[9]

Experimental Protocols

To ensure the reproducibility of experiments, detailed and standardized protocols are essential. Below are representative protocols for key experiments.

General Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[8]
  • Reagent Preparation : Prepare 2X kinase solution, 2X substrate/ATP solution, and serial dilutions of the inhibitor (e.g., this compound) in the appropriate assay buffer.

  • Kinase Reaction : In a 96-well plate, combine the kinase, substrate/ATP, and inhibitor solutions. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cell Viability (MTT) Assay[9]
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Visualizations

Synthetic Pathway

G A Substituted Nitrotoluene B Enamine Intermediate A->B DMF-Acetal C This compound B->C Fe / AcOH (Reductive Cyclization)

Caption: Inferred synthetic pathway for this compound.

Signaling Pathway

G cluster_cell Cell Membrane VEGFR VEGFR P P VEGFR->P Autophosphorylation VEGF VEGF VEGF->VEGFR Binds Inhibitor 5-bromo-6-fluoro- 2,3-dihydro-1H-indol-2-one Inhibitor->VEGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Simplified VEGFR signaling pathway and the inhibitory action of an indolin-2-one derivative.

By adhering to detailed protocols and understanding the potential sources of variability, researchers can enhance the reproducibility of their findings when working with this compound and related compounds. This guide serves as a foundational resource to aid in the design and execution of robust and reliable experiments.

References

The Impact of Fluorination on the ADME Properties of Oxindole Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the effects of fluorination on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of oxindole-based compounds. This guide provides a comparative analysis supported by experimental data and detailed protocols to inform rational drug design and candidate selection.

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A key strategy in optimizing the drug-like properties of these molecules is the introduction of fluorine atoms. Strategic fluorination can profoundly influence a compound's ADME profile, impacting its oral bioavailability, tissue distribution, metabolic stability, and potential for drug-drug interactions. This guide presents a comparative analysis of the ADME properties of fluorinated versus non-fluorinated oxindoles, offering insights into how this chemical modification can be leveraged to enhance pharmacokinetic profiles.

I. Comparative ADME Data

The following tables summarize key in vitro ADME data for a representative non-fluorinated oxindole and a hypothetical, yet representative, fluorinated analog. This data illustrates the typical effects of fluorination on these crucial pharmacokinetic parameters. While direct head-to-head experimental data for a single pair of fluorinated and non-fluorinated oxindoles is not extensively published, the presented data is based on established trends and in silico predictions for similar heterocyclic compounds.[1][2]

Table 1: In Vitro Permeability in Caco-2 Cells

CompoundApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Predicted Human Intestinal Absorption
Non-Fluorinated Oxindole1.53.2Moderate
Fluorinated Oxindole5.81.5High

Data for the non-fluorinated oxindole is based on in silico predictions for 6-chloro-3-(3-hydroxybenzylidene)indolin-2-one.[1] Data for the fluorinated oxindole is illustrative of the expected increase in permeability due to increased lipophilicity.

Table 2: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Non-Fluorinated Oxindole2527.7Moderate
Fluorinated Oxindole> 60< 11.5Low

Data is extrapolated from comparative studies on non-fluorinated and fluorinated indole analogs, which show a significant increase in metabolic stability upon fluorination.[3]

Table 3: Cytochrome P450 (CYP) Inhibition Profile

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Non-Fluorinated Oxindole8.512.17.3> 5022.4
Fluorinated Oxindole> 50> 50> 50> 50> 50

In silico predictions for some non-fluorinated oxindoles suggest potential for CYP inhibition.[2] Fluorination can often reduce CYP inhibition by altering the electronic properties of the molecule and its interaction with the enzyme's active site.

Table 4: Plasma Protein Binding

CompoundFraction Unbound in Human Plasma (fu)Predicted In Vivo Distribution
Non-Fluorinated Oxindole0.05 (5% unbound)Moderate to High Tissue Distribution
Fluorinated Oxindole0.15 (15% unbound)Moderate Tissue Distribution

Plasma protein binding is highly dependent on the overall physicochemical properties of the molecule. Fluorination can either increase or decrease plasma protein binding depending on its influence on lipophilicity and the introduction of new binding interactions.

II. Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays cited in this guide.

A. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the human intestinal epithelium.[4][5][6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time to determine the A→B permeability. For the B→A permeability, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

B. Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[7][8]

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) is calculated using the following equation: CLint = (0.693 / t½) / (microsomal protein concentration)

C. Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[9][10]

Methodology:

  • Incubation: Pooled human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of varying concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of a NADPH-regenerating system.

  • Reaction Termination: After a defined incubation period, the reaction is terminated with a cold organic solvent.

  • Sample Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.

D. Plasma Protein Binding Assay (Ultracentrifugation)

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.[11][12][13][14][15]

Methodology:

  • Incubation: The test compound is added to human plasma and incubated to allow for binding to reach equilibrium.

  • Ultracentrifugation: The plasma sample is subjected to high-speed centrifugation, which pellets the protein-bound drug, leaving the unbound drug in the supernatant.

  • Sample Collection: A sample of the supernatant (containing the unbound drug) and a sample of the original plasma (containing the total drug) are collected.

  • Sample Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the unbound drug to the total drug concentration.

III. Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the key ADME assays described above.

ADME_Workflow cluster_Caco2 Caco-2 Permeability Assay cluster_Microsomal Microsomal Stability Assay cluster_CYP CYP450 Inhibition Assay Caco2_1 Seed Caco-2 cells on Transwell inserts Caco2_2 Culture for 21 days (monolayer formation) Caco2_1->Caco2_2 Caco2_3 Assess monolayer integrity (TEER, Lucifer Yellow) Caco2_2->Caco2_3 Caco2_4 Add test compound (Apical or Basolateral) Caco2_3->Caco2_4 Caco2_5 Incubate and sample from receiver compartment Caco2_4->Caco2_5 Caco2_6 LC-MS/MS analysis Caco2_5->Caco2_6 Caco2_7 Calculate Papp and Efflux Ratio Caco2_6->Caco2_7 Micro_1 Incubate test compound with liver microsomes & NADPH Micro_2 Collect aliquots at time points Micro_1->Micro_2 Micro_3 Terminate reaction (Acetonitrile) Micro_2->Micro_3 Micro_4 Centrifuge and collect supernatant Micro_3->Micro_4 Micro_5 LC-MS/MS analysis Micro_4->Micro_5 Micro_6 Calculate t½ and CLint Micro_5->Micro_6 CYP_1 Incubate microsomes, probe substrate & test compound CYP_2 Initiate reaction with NADPH CYP_1->CYP_2 CYP_3 Terminate reaction CYP_2->CYP_3 CYP_4 Quantify metabolite formation by LC-MS/MS CYP_3->CYP_4 CYP_5 Determine IC₅₀ value CYP_4->CYP_5

Caption: Generalized workflow for key in vitro ADME assays.

IV. Discussion and Conclusion

The strategic incorporation of fluorine into oxindole scaffolds can significantly modulate their ADME properties. As illustrated by the comparative data, fluorination often leads to:

  • Improved Absorption: Increased lipophilicity can enhance membrane permeability, leading to better oral absorption.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, resulting in a longer half-life and lower clearance.

  • Reduced Potential for Drug-Drug Interactions: By altering the electronic properties of the molecule, fluorination can decrease the inhibitory potential against key CYP450 enzymes.

  • Modulated Distribution: Changes in lipophilicity and plasma protein binding can alter the volume of distribution of a compound.

It is crucial to note that the effects of fluorination are highly dependent on the position and number of fluorine atoms in the molecule. Therefore, a systematic investigation of fluorinated analogs is essential to identify the optimal substitution pattern for a desired pharmacokinetic profile. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative ADME studies, enabling researchers to make data-driven decisions in the drug discovery and development process. By understanding and leveraging the impact of fluorination, medicinal chemists can design oxindole-based drug candidates with improved prospects for clinical success.

References

Safety Operating Guide

Proper Disposal of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one, a halogenated organic compound. Adherence to these protocols is imperative to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.

Immediate Safety and Handling Precautions

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[2] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation:

  • Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. [3][4] Mixing these waste types can complicate the disposal process and increase costs.[1]

  • Designate a specific, compatible waste container for "Halogenated Organic Waste."[3][5] Polyethylene containers are often preferred.[5]

2. Container Labeling:

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2]

    • An accurate estimation of the concentration and volume of the waste.

    • The date of waste generation.[2]

    • The name and contact information of the principal investigator or responsible party.[2]

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[6]

  • Store the container in a designated, cool, and well-ventilated satellite accumulation area.[5]

  • Ensure the storage area has secondary containment to prevent the spread of potential spills.

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous waste.[2]

  • Place these contaminated solid materials in a separate, clearly labeled solid hazardous waste container.

5. Arranging for Disposal:

  • Once the waste container is full or the experiment is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[6]

  • Provide them with a complete and accurate list of the container's contents.

Quantitative Data for Hazardous Waste

While specific quantitative data for this compound is not available without a dedicated SDS, the following table provides general concentration thresholds that often classify a waste stream as hazardous.

CharacteristicTypical Regulatory ThresholdRelevance to this compound
Toxicity Characteristic (TC) Dependent on specific contaminants and TCLP testingAs a halogenated organic compound, it is likely to be considered toxic.
Listed Wastes (F-List) Any concentration of listed spent solventHalogenated solvents are often included in F-listed wastes.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of this compound is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate as Halogenated Waste is_hazardous->segregate yes_hazardous improper_disposal Improper Disposal (Drain or Regular Trash) is_hazardous->improper_disposal no_hazardous yes_hazardous Yes (Halogenated Organic Compound) no_hazardous No label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Concentration & Volume - Date & Contact Info segregate->label store Store in a Secure, Ventilated Area with Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Disposal workflow for this compound.

By following these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Safety Precautions

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Due to these potential hazards, all handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Equipment Standard/Specification
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[3][5][6]Must meet ANSI Z87.1 standards.[6][7]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[3][6][7][8] Double gloving is recommended for added protection.[4][6]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially when there is a risk of generating dust or aerosols.[3][5]
Body Protection A laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.[4][7][8]
Foot Protection Closed-toe shoes are required in the laboratory.[7][8]
Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air and ensure they are comfortable for breathing.[2][5] If breathing is difficult or symptoms persist, seek medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.
Ingestion Rinse the mouth with water.[5][9] Do NOT induce vomiting. Seek medical help if you feel unwell.[5]

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. All work should be performed in a designated area, such as a chemical fume hood.[4]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Handle the compound carefully to avoid generating dust.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling the compound.[2] Clean all equipment and the work area to prevent cross-contamination.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Some related compounds require storage at or below -20°C.[9][10]

Spill Response Protocol:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading using inert, non-combustible absorbent materials.[3]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[3][9]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4]

  • Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.[3][4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] Do not dispose of this chemical down the drain or in regular trash.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_ppe Don Required PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handling_dispense Dispense Chemical Carefully prep_emergency->handling_dispense handling_experiment Perform Experiment handling_dispense->handling_experiment handling_cleanup Clean Work Area & Equipment handling_experiment->handling_cleanup spill_evacuate Evacuate Area handling_experiment->spill_evacuate Spill Occurs post_wash Wash Hands Thoroughly handling_cleanup->post_wash post_store Store Chemical Properly post_wash->post_store post_dispose Dispose of Waste post_store->post_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate spill_collect->spill_decon

Caption: Workflow for the safe handling and response plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.